calcium aluminate sulfate
Description
Contextual Significance of Calcium Aluminate Sulfate (B86663) Phases in Engineered Systems
Calcium aluminate sulfate phases, primarily ettringite and monosulfoaluminate, are of paramount importance in engineered systems, most notably in hydraulic cements. Their formation and behavior influence the setting time, strength development, and long-term durability of materials such as Portland cement, calcium aluminate cement (CAC), and calcium sulfoaluminate (CSA) cement. researchgate.netscielo.bratamankimya.com In ternary binder systems composed of Portland cement, CAC, and calcium sulfate, these phases are deliberately formed to achieve specific properties like rapid hardening, shrinkage compensation, and dimensional stability for applications like self-leveling mortars and rapid-drying screeds. researchgate.netsemanticscholar.org
The significance of these phases extends to both beneficial and detrimental effects. The controlled formation of ettringite at an early stage is harnessed in expansive cements to counteract shrinkage. researchgate.net However, the delayed or secondary formation of ettringite (DEF) in hardened concrete can be destructive, leading to expansion, cracking, and a reduction in durability. icevirtuallibrary.combetonconsultingeng.com This phenomenon is a significant concern in precast concrete elements that have been subjected to high curing temperatures. betonconsultingeng.compsu.edu Furthermore, the interaction of hardened cement paste with external sulfate sources can lead to the formation of ettringite, a process known as sulfate attack, which also causes expansion and deterioration. memphis.edu
The versatility of calcium aluminate-based materials is also being explored in other advanced applications, including as biomaterials for bone cements and scaffolds, and in the production of high-temperature refractories. acs.orgduq.edudiva-portal.org The reactivity of these phases is central to their performance in these specialized contexts.
Scope and Evolution of Research on this compound Chemistry
Research into this compound chemistry has evolved significantly over the decades. Initially, studies focused on the fundamental hydration reactions of Portland cement, where tricalcium aluminate (C3A) reacts with gypsum to form ettringite, controlling the setting of the cement. betonconsultingeng.commemphis.edu The discovery of performance issues like delayed ettringite formation in the latter half of the 20th century spurred extensive investigation into the mechanisms of its formation and the conditions leading to concrete deterioration. icevirtuallibrary.combetonconsultingeng.compsu.edu
This led to a deeper understanding of the thermodynamic stability of ettringite and monosulfoaluminate under various temperature and humidity conditions. icevirtuallibrary.com More recent research has shifted towards leveraging the unique properties of these phases through the development of alternative, low-carbon cements. ktu.edu Calcium sulfoaluminate (CSA) cements, for instance, utilize the rapid formation of ettringite as the primary hydration product for strength development, offering advantages such as lower CO2 emissions during production compared to Portland cement. ktu.eduepfl.ch
Current research continues to explore complex ternary and quaternary binder systems, incorporating supplementary cementitious materials (SCMs) like fly ash, slag, and limestone. researchgate.netepfl.chepfl.ch The focus is on optimizing the performance of these blended systems, understanding the interaction between the various components, and enhancing the durability and sustainability of construction materials. acs.orgepfl.ch The synthesis and properties of specific phases like ye'elimite, a key component in CSA cements, are also active areas of investigation. ktu.edu
Fundamental Concepts of this compound Formation and Reactivity
The formation and reactivity of this compound phases are governed by a complex set of chemical reactions influenced by temperature, water availability, and the concentration of sulfate ions. The two principal phases are ettringite and monosulfoaluminate, which belong to the family of AFt (Aluminate-Ferrite-tri) and AFm (Aluminate-Ferrite-mono) phases, respectively.
Ettringite Formation: Ettringite (Ca₆Al₂(SO₄)₃(OH)₁₂·26H₂O) is typically formed during the initial hydration of cement. iccc-online.org In Portland cement, the tricalcium aluminate (C₃A) reacts with gypsum (calcium sulfate dihydrate) and water to form ettringite. betonconsultingeng.com This reaction is expansive, but when it occurs in the plastic state before the concrete has set, it does not cause damage. betonconsultingeng.com The formation of ettringite can occur through different mechanisms, including a through-solution process or a topochemical (solid-solid) reaction. iccc-online.org Ettringite crystals are characteristically needle-shaped. memphis.eduiccc-online.org
The reaction can be generally represented as: 3CaO·Al₂O₃ + 3(CaSO₄·2H₂O) + 26H₂O → 3CaO·Al₂O₃·3CaSO₄·32H₂O (Ettringite) icevirtuallibrary.com
Monosulfoaluminate Formation: When the sulfate source (gypsum) is depleted, the initially formed ettringite becomes unstable and reacts with the remaining tricalcium aluminate to form monosulfoaluminate (Ca₄Al₂(SO₄)(OH)₁₂·6H₂O). azobuild.com Monosulfoaluminate crystals typically form as thin, hexagonal plates. memphis.edu This conversion is a key step in the hydration process of many cements. memphis.edu
The reaction for the conversion is: 2(3CaO·Al₂O₃) + 3CaO·Al₂O₃·3CaSO₄·32H₂O + 4H₂O → 3(3CaO·Al₂O₃·CaSO₄·12H₂O) (Monosulfoaluminate)
Stability and Reactivity: The stability of these phases is highly dependent on temperature and the chemical environment. Ettringite is generally stable at ambient temperatures but decomposes at elevated temperatures (above approximately 70°C), favoring the formation of monosulfoaluminate. icevirtuallibrary.combetonconsultingeng.com If concrete that was cured at high temperatures is later exposed to water at lower temperatures, the monosulfoaluminate can re-react with available internal sulfate sources to reform ettringite. icevirtuallibrary.compsu.edu This re-formation in a hardened state is the basis for delayed ettringite formation (DEF), where the volume increase associated with the new ettringite crystals exerts expansive pressure, leading to cracking. icevirtuallibrary.compsu.edu
The reactivity of these phases is also influenced by the presence of other ions. For example, carbonate ions from limestone additions can react with aluminate phases to form hemicarboaluminate and monocarboaluminate, altering the phase assemblage and potentially reducing the amount of monosulfoaluminate formed. epfl.ch
Data Tables
Table 1: Comparison of Major this compound Phases
| Property | Ettringite (AFt Phase) | Monosulfoaluminate (AFm Phase) |
|---|---|---|
| Chemical Formula | Ca₆Al₂(SO₄)₃(OH)₁₂·26H₂O | Ca₄Al₂(SO₄)(OH)₁₂·6H₂O |
| Crystal Morphology | Needle-like, hexagonal prisms memphis.eduiccc-online.org | Thin, hexagonal plates memphis.edu |
| Formation Condition | Forms in the presence of sufficient sulfate ions betonconsultingeng.comiccc-online.org | Forms after depletion of sulfate ions, from the reaction of ettringite and C₃A memphis.eduazobuild.com |
| Temperature Stability | Stable at ambient temperatures; decomposes above ~70°C icevirtuallibrary.combetonconsultingeng.com | More stable at elevated temperatures than ettringite betonconsultingeng.com |
| Role in Cement | Controls setting; provides early strength in CSA cements; responsible for sulfate attack and DEF betonconsultingeng.comktu.edu | A stable hydration product in mature cement paste; can convert back to ettringite under certain conditions psu.eduazobuild.com |
Properties
CAS No. |
12005-25-3 |
|---|---|
Molecular Formula |
C17H20N5O7P |
Synonyms |
calcium aluminate sulfate |
Origin of Product |
United States |
Synthesis and Formation Pathways of Calcium Aluminate Sulfate Phases
Solid-State Reaction Methodologies for Calcium Aluminate Sulfate (B86663) Preparation
Solid-state synthesis, also known as the ceramic method, involves the high-temperature reaction of solid raw materials to produce the desired calcium aluminate sulfate phases. This approach is widely used for industrial-scale production.
High-temperature calcination is the cornerstone of solid-state synthesis for this compound. The process involves heating a homogenized mixture of precursors to induce chemical reactions and phase transformations. For instance, calcium aluminosulfate (Ca₄Al₆O₁₆S) can be synthesized by calcining precursors derived from calcium nitrate, aluminum nitrate, and aluminum sulfate. researchgate.net The process often involves intermediate phases; for example, CaAl₄O₇ may form at 900°C before the final Ca₄Al₆O₁₆S phase is achieved at around 1100°C. researchgate.net The optimal temperature range for the formation of ye'elimite (Ca₄Al₆(SO₄)O₁₂), a key calcium sulfoaluminate phase, is generally between 1150°C and 1350°C. iaea.orgosti.govresearchgate.net Above 1350°C, decomposition of the desired phase can occur. iaea.orgosti.govresearchgate.net
The kinetics of these reactions are crucial for process optimization. Studies have shown that the formation of calcium sulfoaluminate from tricalcium aluminate and calcium sulfate is primarily controlled by diffusion. iaea.orgosti.gov The activation energy for the formation reaction 3Ca₃Al₂O₆ + CaSO₄ → Ca₄Al₆O₁₂(SO₄) + 6CaO has been determined to be approximately 231 ± 42 kJ/mol. iaea.orgosti.gov In contrast, the decomposition reaction at temperatures above 1350°C has a much higher activation energy of 792 ± 64 kJ/mol. iaea.orgosti.gov The Jander diffusion model has been found to be suitable for describing both the formation and decomposition kinetics. iaea.orgosti.gov
Interactive Table 1: Calcination Parameters for this compound Synthesis
| Target Phase | Precursors | Intermediate Phase (Temp) | Final Calcination Temp (°C) | Sintering Time | Key Finding | Citations |
|---|---|---|---|---|---|---|
| Ca₄Al₆O₁₆S (Ye'elimite) | Calcium Nitrate, Aluminum Nitrate, Aluminum Sulfate | CaAl₄O₇ (900°C) | 1100 - 1300 | Not Specified | Higher temperatures reduce specific surface area. | researchgate.net |
| Ca₄Al₆O₁₂(SO₄) | Tricalcium Aluminate (C₃A), Gypsum | None specified | 1150 - 1350 | 1 to 6 hours | Optimal formation region identified. | iaea.orgosti.gov |
| C₄A₃S̄ | Bauxite (B576324), Limestone, Pyrite-rich tailings | CaSO₄, C₂F, CA₂ | 1300 | 40 - 60 minutes | Higher temperature favors decomposition of intermediates. | mdpi.com |
| C₄A₃S̄ | FGD Gypsum, Alumina (B75360), Bauxite | Not specified | 1270 - 1310 | 60 - 100 minutes | Feasible to use FGD gypsum as a complete source for CaO and SO₃. | researchgate.net |
The stoichiometry and purity of the raw materials are critical factors that significantly influence the phase composition and properties of the final product. The primary raw materials typically include a source of calcium oxide (e.g., limestone, calcium carbonate), aluminum oxide (e.g., bauxite, alumina), and sulfate (e.g., gypsum, anhydrite). mdpi.comnih.govatamankimya.comatamanchemicals.com The precise ratio of these components determines which this compound phase is formed. For example, in the synthesis of ettringite or monosulfate, the molar ratio of tricalcium aluminate (C₃A) to gypsum is a determining factor. mdpi.com A C₃A to gypsum molar ratio of 1:3 is reported to yield pure ettringite. nih.govmdpi.com
The purity of the raw materials is equally important. Impurities present in sources like bauxite can lead to the formation of less reactive or undesirable phases, affecting the performance of the final product. atamanchemicals.com For specialized applications requiring high purity, refined alumina is used instead of bauxite. atamanchemicals.comtaylorandfrancis.com The use of industrial byproducts, such as non-saline aluminum dross or flue gas desulfurization (FGD) gypsum, as raw materials is also being explored, though their composition must be carefully controlled to ensure the desired final product. researchgate.netmdpi.com
Wet Chemical Synthesis Routes for this compound Compounds
Wet chemical methods offer alternative pathways to produce this compound compounds, often with higher purity and better homogeneity at lower temperatures compared to solid-state reactions. ceramic-science.comresearchgate.net These routes involve reactions in a liquid medium.
Controlled precipitation is a common wet chemical method where the desired compound is precipitated from a solution by mixing soluble precursors. Calcium aluminate monosulfate (3CaO·Al₂O₃·CaSO₄·12H₂O) can be synthesized by mixing aqueous solutions of calcium hydroxide (B78521), a source of aluminate ions, and a sulfate source. nih.gov The conditions for forming the monosulfate are specific, and it can be an intermediate product that converts to the more stable trisulfate (ettringite) over time if sufficient sulfate is available. nih.gov
The synthesis of ettringite via precipitation can be achieved by reacting aluminum sulfate with calcium hydroxide. nih.gov The molar ratio of the reactants is a key parameter; studies have shown that a Ca/Al molar ratio of 4.0 to 4.5 is most favorable for producing pure ettringite. nih.govmdpi.com Another approach involves using sodium aluminate and calcium hydroxide as precipitants to remove sulfate from wastewater, forming ettringite in the process. researchgate.net The reaction temperature and pH are critical parameters to control the precipitation process effectively. researchgate.net
Interactive Table 2: Wet Chemical Precipitation Synthesis of Calcium Aluminate Sulfates
| Target Compound | Precursors | Key Parameters | Outcome | Citations |
|---|---|---|---|---|
| Calcium Aluminate Monosulfate | Saturated Calcium Hydroxide, Calcium Aluminate Solution, Calcium Sulfate Solution | Limited concentration range, filtered before conversion to trisulfate | Formation of monosulfate as an isolatable intermediate. | nih.gov |
| Ettringite | Aluminum Sulfate Hydrate (B1144303), Calcium Hydroxide | Ca/Al molar ratio (4.0-4.5) | Formation of pure ettringite. | nih.govmdpi.com |
| Ettringite | Calcium Hydroxide (CH), Sodium Aluminate (SA) | CH/SA molar ratio (2), initial pH (5), temperature (55°C) | Efficient sulfate removal through ettringite precipitation. | researchgate.net |
The sol-gel method provides a route to synthesize highly pure and homogeneous calcium aluminate powders at significantly lower temperatures than solid-state reactions. ceramic-science.comtheamericanjournals.compwr.edu.pl This technique involves the transition of a system from a liquid "sol" into a solid "gel" phase. Precursors for sol-gel synthesis often include metal nitrates (calcium nitrate, aluminum nitrate) or metal alkoxides (aluminum sec-butoxide). ceramic-science.comresearchgate.netresearchgate.netelsevier.es The process allows for excellent mixing of the starting materials at a molecular level, leading to greater reactivity. ceramic-science.com For example, calcium aluminate (CaAl₂O₄) has been successfully synthesized at 1000°C, a temperature lower than that required for conventional methods. theamericanjournals.com The sol-gel method can also produce metastable phases, such as a hexagonal form of CaAl₂O₄, which cannot be obtained via solid-state reaction. pwr.edu.pl
The polymeric precursor process, such as the Pechini method, is another advanced wet chemical route. taylorandfrancis.comscirp.org This method uses a chelating agent like citric acid to form a polymeric resin containing the metal cations. The resin is then heated to decompose the organic components and form the desired inorganic oxide powder. This technique has been used to produce high-purity monocalcium aluminate powders at temperatures as low as 900°C. scirp.orgresearchgate.net These methods offer precise control over the stoichiometry and particle size of the final product. elsevier.eselsevier.es
In-Situ Formation Mechanisms within Complex Cementitious Systems
Within complex systems like Portland cement concrete, this compound phases form in-situ during hydration. The primary phases of interest are ettringite (AFt or C₆AS₃H₃₂) and monosulfoaluminate (AFm or C₄ASH₁₂). Their formation is a result of the reaction between tricalcium aluminate (C₃A) from the cement clinker and a source of sulfate, which is typically added as gypsum (CaSO₄·2H₂O) to control setting. mdpi.comresearchgate.netresearchgate.net
Initially, upon mixing with water, C₃A reacts rapidly with sulfate ions to form a layer of fine, needle-like ettringite crystals on the surface of the cement grains. researchgate.net This initial formation of ettringite is crucial for controlling the rapid hydration of C₃A, which would otherwise lead to a "flash set."
The availability of sulfate ions dictates which phase is stable. As long as sufficient gypsum is present, ettringite is the stable phase. researchgate.netresearchgate.net However, once the gypsum is consumed, the ettringite can become unstable and react with the remaining C₃A to form monosulfoaluminate. researchgate.netslideshare.net This transformation is significant because monosulfoaluminate occupies less volume than the reactants that form it.
Conversely, if hardened concrete containing monosulfoaluminate is later exposed to an external source of sulfates or if internal sulfates become available (e.g., due to high curing temperatures causing delayed ettringite formation), the monosulfoaluminate can convert back to ettringite. psu.edu This reaction is expansive because ettringite crystals occupy a significantly larger volume than the parent monosulfoaluminate, which can lead to internal stress, cracking, and deterioration of the concrete. psu.edu The hydration kinetics and phase assemblage are also highly dependent on temperature, with elevated temperatures affecting the stability and crystallite size of the forming phases. mdpi.comresearchgate.net
Hydration of Calcium Aluminate Cements in Sulfate-Rich Environments
When Calcium Aluminate Cement (CAC) is mixed with water in an environment rich in calcium sulfate, its hydration behavior is significantly altered compared to its hydration in plain water. The principal aluminate phase in CAC, monocalcium aluminate (CA), reacts with calcium sulfate to form specific this compound hydrates.
If the initial calcium sulfate is depleted, the hydration chemistry changes. The initially formed ettringite can become unstable and convert to monosulfoaluminate (AFm phase), or further CAC hydration can lead to the formation of other calcium aluminate hydrates. epfl.ch The presence of sufficient sulfate is therefore critical to maintaining a stable ettringite phase assemblage. Research on blends of CAC and anhydrite (a form of calcium sulfate) shows that ettringite and AH₃ are the main hydration products when the CAC/anhydrite weight ratio is 1. researchgate.net However, at a higher CAC/anhydrite ratio of 2.3, monosulfate also forms as the sulfate becomes limited. researchgate.net
| CAC/Anhydrite Ratio (by weight) | Primary Reactants | Major Hydration Products | Reference |
|---|---|---|---|
| 1 | Monocalcium Aluminate (CA), Anhydrite (CaSO₄) | Ettringite (AFt), Aluminum Hydroxide (AH₃) | researchgate.net |
| 2.3 | Monocalcium Aluminate (CA), Anhydrite (CaSO₄) | Ettringite (AFt), Monosulfate (AFm), Aluminum Hydroxide (AH₃) | researchgate.net |
Interactions of Tricalcium Aluminate with Calcium Sulfate Sources
The reaction between tricalcium aluminate (C₃A), a primary phase in Ordinary Portland Cement (OPC), and calcium sulfate (typically added as gypsum, CaSO₄·2H₂O) is fundamental to controlling the setting time of concrete. researchgate.netcore.ac.uk Without calcium sulfate, C₃A reacts almost instantaneously with water, leading to a "flash set." core.ac.ukwikipedia.org
When gypsum is present, sulfate ions in the solution react with C₃A to form an insoluble layer of ettringite on the surface of the C₃A grains. wikipedia.org This passivating layer slows down further hydration of the C₃A, preventing the flash set and ensuring the workability of the cement paste. researchgate.netwikipedia.org The reaction is as follows:
3CaO·Al₂O₃ + 3CaSO₄ + 32H₂O → 3CaO·Al₂O₃·3CaSO₄·32H₂O (Ettringite) nist.gov
The synthesis of pure calcium sulfoaluminate hydrates can be controlled by the molar ratio of C₃A to gypsum. nih.gov Studies have shown that a C₃A to gypsum molar ratio of 1:3 is optimal for producing pure ettringite after seven days of hydration. nih.gov When the ratio is shifted to 1:1, which stoichiometrically favors monosulfate, a significant amount of ettringite still forms alongside the monosulfate (AFm) phase. nih.gov As the sulfate in the system is consumed, the ettringite can convert to monosulfate (3CaO·Al₂O₃·CaSO₄·12H₂O). wikipedia.org
| C₃A:Gypsum Molar Ratio | Hydration Time | Resulting Main Phase(s) | Reference |
|---|---|---|---|
| 1:3 | 7 Days | Pure Ettringite (AFt) | nih.gov |
| 1:1 | 7 Days | Monosulfate (AFm) and Ettringite (AFt) | nih.gov |
At high temperatures (below 1350°C), C₃A can react with calcium sulfate in a solid state to form calcium sulfoaluminate (C₄A₃$), a key component of calcium sulfoaluminate (CSA) cements. iaea.org
Formation within Ternary Cement Systems (e.g., OPC-CAC-CaSO₄)
Ternary binder systems composed of Ordinary Portland Cement (OPC), Calcium Aluminate Cement (CAC), and calcium sulfate (CaSO₄) are used in applications requiring rapid hardening, high early strength, and shrinkage compensation. scielo.brmiddlebury.edu The formation of this compound in these complex systems is governed by the competitive reactions between the different cementitious components.
Upon mixing with water, the initial hydration period is dominated by the very rapid reaction between the monocalcium aluminate (CA) from the CAC and the available calcium sulfate. iaea.orgfau.de This reaction produces a large volume of ettringite, which is responsible for the rapid setting and early strength development. iaea.org This initial, swift formation of ettringite consumes a significant amount of sulfate and water. scielo.br
| Hydration Stage | Dominant Reaction | Primary Products | Effect on System | Reference |
|---|---|---|---|---|
| Initial (First Hours) | CA (from CAC) + CaSO₄ + H₂O | Ettringite (AFt), Aluminum Hydroxide (AH₃) | Rapid set, high early strength, shrinkage compensation. | iaea.org, scielo.br |
| Later Stage | C₃S and C₂S (from OPC) + H₂O | Calcium-Silicate-Hydrate (C-S-H), Calcium Hydroxide (CH) | Long-term strength development. Rate is influenced by initial ettringite formation. | scielo.br, fau.de |
Crystallography and Phase Assemblages of Calcium Aluminate Sulfate Structures
The crystallography of calcium aluminate sulfate (B86663) compounds is complex, characterized by intricate structures and the existence of various polymorphic forms and solid solutions. These phases, primarily ettringite (AFt), calcium monosulfoaluminate (AFm), and ye'elimite, are fundamental components in calcium sulfoaluminate-based cementitious systems. Their crystal structures, transformations, and interactions govern the performance and durability of these materials.
Polymorphism and Structural Disorder in Calcium Aluminate Sulfate Phases
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, and structural disorder are key features of this compound phases. These phenomena significantly influence their reactivity and properties.
Ettringite, with the ideal chemical formula Ca₆Al₂(SO₄)₃(OH)₁₂·26H₂O, is a prominent AFt phase. wikipedia.org It crystallizes in the trigonal system, with the space group P31c being widely accepted. wikipedia.orgrruff.infocambridge.org The structure of ettringite is characterized by columns of {Ca₆[Al(OH)₆]₂·24H₂O}⁶⁺ running parallel to the c-axis. researchgate.net These columns are composed of Al(OH)₆ octahedra and Ca(OH)₄(H₂O)₄ polyhedra. rruff.info The channels between these columns contain sulfate anions and water molecules, which exhibit a degree of static disorder. rruff.info This disorder is retained even at very low temperatures, indicating it is a fundamental feature of the structure. rruff.info
The crystal habit of ettringite is typically acicular or needle-like, though fibrous and prismatic forms are also observed. wikipedia.orgresearchgate.net Variations in the unit cell parameters can occur, but they are generally within a narrow range. Neutron diffraction studies have been instrumental in locating the hydrogen positions within the ettringite structure, providing a more complete crystallographic model. rruff.info
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Trigonal | wikipedia.org |
| Space Group | P31c | wikipedia.orgrruff.infocambridge.org |
| Unit Cell Parameters | a ≈ 11.171 - 11.23 Å | wikipedia.orgrruff.info |
| c ≈ 21.364 - 21.44 Å | ||
| Formula Units (Z) | 2 | cambridge.org |
Calcium monosulfoaluminate, a key AFm phase, possesses a layered double hydroxide (B78521) (LDH) structure. researchgate.net The general formula for AFm phases can be represented as [Ca₂(Al,Fe)(OH)₆]₂·X·nH₂O, where X is an exchangeable anion. researchgate.net The structure consists of positively charged main layers, [Ca₂(Al,Fe)(OH)₆]⁺, and interlayers containing anions and water molecules. researchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Trigonal/Triclinic | researchgate.net |
| Structure Type | Layered Double Hydroxide (LDH) | researchgate.net |
| Typical Unit Cell Parameters (for monosulfoaluminate) | a ≈ 5.75 Å | iccc-online.org |
| c (variable with hydration) ≈ 26 - 30 Å |
Ye'elimite, with the chemical formula Ca₄Al₆O₁₂SO₄, is the primary constituent of calcium sulfoaluminate cements. wikipedia.orgmdpi.com It exhibits polymorphism, existing in both an orthorhombic and a cubic or pseudo-cubic form. researchgate.netacs.org The stoichiometric, pure form of ye'elimite typically has an orthorhombic crystal structure with the space group Pcc2 at room temperature. mdpi.comacs.orgmaterialsproject.org
The incorporation of foreign ions, such as iron (Fe³⁺), silicon (Si⁴⁺), and sodium (Na⁺), into the crystal lattice can stabilize a cubic or pseudo-cubic structure, often with the space group I4̅3m. mdpi.comcas.czresearchgate.netacs.org This substitution of ions for aluminum and calcium is common in industrial production. The transition from the orthorhombic to the cubic phase can be influenced by the type and concentration of the substituting ions. cas.czresearchgate.net For instance, increasing the Fe³⁺ content promotes the formation of the cubic polymorph. cas.cz
| Parameter | Orthorhombic (Stoichiometric) | Cubic/Pseudo-cubic (Doped) | Reference |
|---|---|---|---|
| Crystal System | Orthorhombic | Cubic/Isometric | wikipedia.orgresearchgate.netmaterialsproject.org |
| Space Group | Pcc2 | I4̅3m | acs.orgacs.org |
| Unit Cell Parameters | a ≈ 9.255 Å | a ≈ 9.21 - 9.25 Å | materialsproject.orgacs.orgresearchgate.net |
| b ≈ 13.097 Å | |||
| c ≈ 13.267 Å |
Phase Transformations and Stability of this compound Hydrates
The stability and transformation of this compound hydrates are critically dependent on the surrounding environmental conditions. These transformations, particularly between ettringite and monosulfate, are fundamental to the hydration process and long-term performance of calcium sulfoaluminate-based materials.
Conversion Mechanisms between Ettringite and Monosulfate
The conversion between ettringite and monosulfate is a reversible reaction that is primarily governed by the concentration of sulfate ions in the aqueous phase. trb.org In the early stages of hydration, when sufficient sulfate is available from the dissolution of gypsum, ettringite is the stable phase and precipitates. mdpi.com As the hydration progresses, the sulfate concentration in the pore solution decreases. trb.org Once the sulfate is depleted, ettringite becomes unstable and begins to convert to monosulfate. mdpi.comtrb.org
This transformation typically occurs through a dissolution-reprecipitation mechanism. researchgate.net Ettringite dissolves, releasing its constituent ions into the solution, which then reprecipitate as the more stable monosulfate phase under sulfate-deficient conditions. researchgate.net The presence of unreacted tricalcium aluminate (C₃A) can also drive this conversion, as it reacts with ettringite to form monosulfate. trb.org
Influence of Temperature and Environmental Conditions on Phase Stability
The stability of ettringite and monosulfate is significantly influenced by temperature, humidity, and the chemical composition of the pore solution.
Temperature: Ettringite is generally considered stable at ambient temperatures. However, its stability decreases with increasing temperature. mdpi.comaip.org In water-saturated environments, ettringite can start to decompose into monosulfate at temperatures as low as 50-70°C. aip.orgemerald.com The theoretical temperature for the recrystallization of ettringite to monosulfate is around 90°C. aip.org Under dry conditions, elevated temperatures will lead to the dehydration of ettringite to form metaettringite. emerald.comresearchgate.net
Environmental Conditions: The presence of other ions in the pore solution can also affect phase stability. High concentrations of alkali metal ions, such as potassium (K⁺) and sodium (Na⁺) from KOH and NaOH, can lower the decomposition temperature of ettringite to as low as 50-60°C. aip.org The presence of carbonate ions (CO₃²⁻) can inhibit the conversion of ettringite to monosulfate. mdpi.com Instead, the formation of carboaluminate phases may be favored. mdpi.com The pH of the solution also plays a role, with ettringite being stable in a specific pH range. Changes in pH can lead to the destabilization of both ettringite and monosulfate. iastate.edu
Crystallization Kinetics and Microstructural Development
The formation of this compound hydrates, predominantly ettringite, is a critical process that dictates the setting time, hardening, and long-term stability of calcium aluminate-based cementitious systems. The kinetics of this crystallization and the subsequent development of the microstructure are influenced by a complex interplay of factors including temperature, the type of calcium sulfate used, and the chemical environment.
The crystallization of ettringite can proceed through two primary mechanisms: a through-solution mechanism and a topochemical or solid-state reaction. In the through-solution mechanism, the reactant phases dissolve to release ions into the pore solution, which then become supersaturated, leading to the nucleation and growth of new ettringite crystals. The topochemical mechanism involves the direct conversion of reactants into products at the solid-liquid interface without complete dissolution.
The rate of ettringite formation is significantly influenced by the solubility of the calcium sulfate source. Sources with higher solubility, such as hemihydrate, lead to a more rapid initial formation of ettringite compared to less soluble sources like anhydrite. This initial burst of crystallization plays a key role in the early stiffening and setting of the cement paste.
Temperature is another critical parameter governing the crystallization kinetics. While moderately elevated temperatures can accelerate the dissolution of reactants and initial hydrate (B1144303) formation, excessively high temperatures (typically above 65-70°C) during the initial curing can be detrimental. Such high temperatures can lead to the decomposition of primary ettringite or prevent its formation altogether, favoring the formation of monosulfate. This can result in a phenomenon known as delayed ettringite formation (DEF), where ettringite crystallizes later in the hardened material, potentially causing expansion and cracking.
The microstructural development is a direct consequence of the crystallization kinetics. The process begins with the nucleation of small ettringite crystals, which then grow over time. The morphology of these crystals can vary from short, stubby prisms to long, slender needles, depending on factors such as the type of calcium sulfate present and the available space for growth. In systems with hemihydrate, ettringite often forms as a layer of small crystals on cement grains, followed by the growth of larger, radially oriented crystals. In contrast, the use of anhydrite tends to produce finer, needle-like crystals that precipitate in the pore solution.
As hydration progresses, the continuous formation and growth of ettringite crystals lead to a densification of the microstructure. The interlocking network of these crystals contributes to the strength development of the material. However, the crystallization process can also generate internal stresses. If the crystal growth occurs in confined spaces within the hardened matrix, it can exert significant pressure, leading to expansion. The degree of supersaturation of the pore solution with respect to ettringite is a key driver of this crystallization pressure. Higher supersaturation allows crystals to grow in smaller pores, increasing the potential for expansion. This interplay between crystal growth and pore structure refinement is fundamental to the dimensional stability of the final material.
Detailed Research Findings
Quantitative studies have provided valuable insights into the kinetics of this compound crystallization and its impact on microstructural evolution.
Crystallization Kinetics:
Research employing quantitative X-ray diffraction (XRD) has enabled the tracking of ettringite formation over time. For instance, in a study on the hydration of belite-calcium sulfoaluminate cement, the amount of ettringite formed was monitored at different temperatures.
Table 1: Ettringite Content in Belite-Calcium Sulfoaluminate Cement Paste at Different Temperatures
| Hydration Time | Ettringite Content at 25°C (wt.%) | Ettringite Content at 40°C (wt.%) | Ettringite Content at 60°C (wt.%) |
|---|---|---|---|
| 20 min | - | - | 5.6 |
| 1.6 h | - | 6.5 | - |
| 23 h | - | - | 7.1 |
| 24 h | - | 7.8 | - |
This table was created using data from a study on the early hydration of belite-calcium sulfoaluminate cement. mdpi.com
The data indicates that while an initial increase in temperature can accelerate the reaction, higher temperatures may not necessarily lead to a greater amount of ettringite in the long term, which is consistent with the stability limits of ettringite. mdpi.com
Another study investigating ettringite formation from aluminum sulfate and calcium hydroxide provided data on the reaction ratio over time, illustrating the initial rapid crystallization followed by a slower approach to equilibrium.
Table 2: Reaction Ratio of Ettringite Formation Over Time
| Time | Reaction Ratio |
|---|---|
| 1 min | 0.48 |
| 6 min | 0.58 |
| 4 h | 0.60 |
| 25.3 h | 0.83 |
| 48 h | 1.00 |
This table was generated based on data from a study on ettringite formation in clayey soils. tarjomeplus.com
Microstructural Development:
The evolution of the microstructure is characterized by changes in crystal size and the pore structure of the material. Scanning Electron Microscopy (SEM) has been instrumental in visualizing and quantifying the morphology of ettringite crystals.
Table 3: Dimensions of Ettringite Crystals in Various Stabilized Soil Mixtures
| Sample | Crystal Length (μm) | Crystal Diameter (μm) |
|---|---|---|
| PC100S | 1-2 | 0.1 |
| PC70G30S | 2-5 | 0.1-0.5 |
| PC70G24L6 | 1-3 | 0.1-0.2 |
This table was created using data from a study on the influence of ettringite crystals on the strength of calcium-based stabilized soil. mdpi.com
The data in Table 3 demonstrates that the composition of the surrounding medium significantly influences the size and aspect ratio of the resulting ettringite crystals. mdpi.com
The development of the pore structure is another critical aspect of microstructural evolution. As the hydration products fill the initial water-filled spaces, the porosity decreases, and the pore size distribution is refined.
Table 4: Porosity of Cement Mortar with and without Coated Lightweight Aggregates
| ALWFA Replacement Ratio (%) | Porosity of NEC (%) | Porosity of EC (%) |
|---|---|---|
| 0 (Control) | 2.31 | 2.31 |
| 25 | 5.11 | 3.81 |
| 50 | 5.88 | 5.01 |
| 75 | 9.18 | 6.02 |
| 100 | 11.57 | 7.44 |
This table was generated based on data from a study on high-performance mortar with epoxy-coated lightweight aggregates. mdpi.com ALWFA: Artificial Lightweight Fine Aggregates, NEC: Mortar with Non-Epoxy-Coated ALWFA, EC: Mortar with Epoxy-Coated ALWFA.
This data illustrates how modifications to the components within a cementitious mixture can influence the resulting porosity of the hardened material. mdpi.com
Reaction Mechanisms and Hydration Kinetics in Calcium Aluminate Sulfate Systems
Hydration Pathways of Calcium Aluminate Cements in Sulfate-Bearing Aqueous Solutions
The introduction of sulfate (B86663) ions fundamentally alters the hydration pathway of calcium aluminate cement, leading to the formation of specific calcium sulfoaluminate hydrate (B1144303) phases.
The hydration process begins the moment anhydrous calcium aluminate cement grains come into contact with water. epfl.ch This initiates a three-stage process: dissolution, a dormant or nucleation period, and finally, a period of significant precipitation and crystal growth. azom.com The primary anhydrous phase in most CACs, monocalcium aluminate (CA), dissolves to release calcium (Ca²⁺) and aluminate [Al(OH)₄]⁻ ions into the aqueous solution. epfl.chazom.com
In a sulfate-bearing environment, these dissolved ions immediately react with sulfate ions (SO₄²⁻) from the calcium sulfate source. This leads to a rapid supersaturation of the solution with respect to calcium sulfoaluminate hydrates, primarily ettringite, and the precipitation of an amorphous aluminum hydroxide (B78521) (AH₃) gel. azom.comepfl.chepa.gov This initial, rapid precipitation of ettringite can form a layer on the surface of the reacting cement grains. researchgate.net This process is crucial as it consumes the highly reactive aluminate ions, thereby controlling the setting time and preventing an undesirable "flash set" that would occur in the absence of sulfate. mdpi.comtrb.org
The sequence and stability of the hydration products are directly linked to the availability of sulfate ions in the pore solution.
Ettringite (AFt): As long as a sufficient supply of calcium and sulfate ions is available, ettringite is the primary and stable crystalline hydration product formed. epa.gov Its formation is the dominant reaction during the early stages of hydration. mdpi.com
Aluminum Hydroxide (AH₃): Alongside ettringite, amorphous aluminum hydroxide precipitates out of the solution. epfl.chepa.gov Over time, this amorphous gel can slowly convert into more stable crystalline forms, such as gibbsite. ijcce.ac.ir
Monosulfate (AFm): The formation of ettringite consumes the available calcium sulfate. Once the sulfate source is depleted, the sulfate concentration in the pore solution drops significantly. epa.gov This change in solution chemistry renders ettringite unstable, causing it to react with remaining aluminate phases or dissolve to form monosulfoaluminate, often referred to as monosulfate. epa.govtrb.orgresearchgate.net
This sequential formation, where ettringite is produced first and is later converted to monosulfate upon sulfate depletion, is a characteristic feature of these systems. researchgate.net
Influence of Calcium Sulfate Source and Morphology on Reaction Kinetics
The type and physical characteristics of the calcium sulfate source are critical factors that control the rate of hydration and the development of the cement's properties. The primary difference between the sources lies in their solubility and dissolution rates, which dictate the availability of sulfate ions for reaction. fau.decimsa.com.tr
The three common forms of calcium sulfate exhibit distinct behaviors in calcium aluminate systems:
Hemihydrate (CaSO₄·0.5H₂O): Also known as Plaster of Paris or bassanite, this form has the highest solubility. cimsa.com.trmapei.com It provides a rapid and high concentration of sulfate ions, which significantly accelerates the initial hydration reactions and can lead to very fast setting times. nih.govresearchgate.net However, if used in excessive amounts, its high reactivity can lead to the formation of secondary gypsum within the matrix, which can negatively affect the material's properties. scientific.net
Gypsum (CaSO₄·2H₂O): This dihydrate form has an intermediate solubility. It provides a more controlled release of sulfate ions compared to hemihydrate, allowing for a steady and predictable formation of ettringite. cimsa.com.tr
Anhydrite (CaSO₄): This anhydrous form generally has the lowest solubility and dissolution rate. cimsa.com.trnih.gov This results in a slower, more sustained release of sulfate ions, which can delay the initial hydration process. nih.gov This slower reaction can be beneficial, leading to a denser microstructure and potentially better long-term strength and stability. nih.govresearchgate.net
| Calcium Sulfate Source | Relative Solubility/Reactivity | Effect on Hydration Rate | Key Observations |
|---|---|---|---|
| Hemihydrate | High | Accelerates | Provides a rapid initial supply of SO₄²⁻; can cause very fast setting. nih.govresearchgate.net |
| Gypsum (Dihydrate) | Medium | Moderate | Offers a controlled and steady reaction rate. cimsa.com.tr |
| Anhydrite | Low | Slows/Delays | Results in a sustained, slower release of SO₄²⁻, potentially leading to a denser microstructure. nih.govresearchgate.net |
The concentration of sulfate ions in the solution, governed by the amount and reactivity of the calcium sulfate source, directly influences the reaction kinetics. A higher initial concentration of sulfate ions from a highly reactive source like hemihydrate will accelerate the early formation of ettringite. fau.de
Synergistic Interactions with Supplementary Cementitious Materials
Supplementary cementitious materials (SCMs) are often incorporated into calcium aluminate sulfate systems to modify their properties. These materials interact with the hydrating system through both physical (filler) and chemical effects.
The chemical reactivity of many SCMs, particularly pozzolanic materials like slag or fly ash, is often delayed compared to the primary CAC-sulfate reactions. Research indicates that these materials typically begin to react significantly only after the initial calcium sulfate has been consumed and the primary ettringite formation has slowed. epfl.ch
Limestone (calcium carbonate, CaCO₃) shows a notable synergistic interaction. When the sulfate in the system is depleted, limestone can react with the available aluminate hydrates. epfl.ch This reaction leads to the formation of calcium carboaluminate hydrates, such as monocarboaluminate and hemicarboaluminate. epfl.chnih.gov The formation of these phases is beneficial as it can stabilize the existing ettringite by providing an alternative reaction pathway for the aluminates, thus preventing or reducing the conversion of ettringite to monosulfate. epfl.ch
| SCM Type | Primary Interaction Mechanism | Effect on Hydration Pathway |
|---|---|---|
| Pozzolans (e.g., Slag, Fly Ash) | Chemical (Pozzolanic Reaction) | Typically react after initial sulfate depletion to form additional hydrates, refining the pore structure. epfl.ch |
| Limestone (Calcium Carbonate) | Chemical (Reaction with Aluminate) | Reacts with aluminates after sulfate depletion to form carboaluminates, which can stabilize ettringite. epfl.chnih.gov |
Reactivity with Slag, Fly Ash, and Limestone Additions
The inclusion of supplementary cementitious materials (SCMs) in this compound systems is a common practice to modify their properties. Each addition interacts differently with the primary cementitious phases.
Limestone (Calcium Carbonate): The addition of limestone (calcium carbonate, CaCO₃) has a notable effect on the hydration of calcium aluminate systems. The limestone particles can act as nucleation sites, which may accelerate hydration. polyu.edu.hk However, this effect is highly dependent on the particle size of the limestone; finer particles offer more surface area for heterogeneous nucleation. polyu.edu.hk In the presence of calcium aluminate and water, calcium carbonate reacts to form calcium monocarboaluminate (C₃A·CaCO₃·11H₂O), which contributes to the solid matrix. doi.org Studies have shown that in systems containing calcium aluminate cement (CAC) and calcite (Cc) with calcium sulfate, a sequential reaction occurs. Ettringite is formed first, consuming the available sulfate from the pore solution. Only after the complete consumption of calcium sulfate does the hydration reaction of the CAC with calcite proceed to form monocarbonate and aluminum hydroxide (AH₃) as the dominant stable hydrate phases. researchgate.net
Fly Ash: Fly ash, a pozzolanic material rich in reactive silica (B1680970) and alumina (B75360), alters the hydration chemistry. In sulfate-rich environments, fly ash participates in pozzolanic reactions, consuming calcium hydroxide (portlandite) to form additional calcium silicate (B1173343) hydrate (C-S-H) gel. researchgate.net This process refines the pore structure and enhances durability by reducing the amount of free calcium hydroxide that could otherwise be susceptible to sulfate attack. researchgate.net In ternary systems of fly ash, calcium aluminate cement, and calcium sulfate, the primary hydration product observed is ettringite. mdpi.com The interactions can be complex, with the rate of reaction being influenced by the chemical composition of the fly ash, particularly its calcium and sulfur content. researchgate.netmdpi.com
Slag (Ground Granulated Blast-Furnace Slag): Slag, which contains significant amounts of reactive alumina and silica, also influences the hydration process. The alumina from slag contributes to the aluminate reactions within the system. epfl.ch In a system containing tricalcium silicate (C₃S), gypsum, and slag, the rate of the aluminate reaction is controlled by the availability of sulfate ions from gypsum and aluminate ions from the slag. epfl.ch When slag with a high alumina content is used, calcium monosulfoaluminate can form at early stages, subsequently transforming from ettringite. epfl.ch The presence of slag can also lead to the formation of strätlingite (C₂ASH₈), which can prevent the strength reduction often associated with the conversion of metastable calcium aluminate hydrates.
The following table summarizes the primary reactions and effects of these additions on this compound systems.
| Additive | Key Reactants | Primary Reaction Products | Effect on Hydration |
| Limestone | Calcium Aluminate, Calcium Carbonate | Monocarboaluminate (C₃A·CaCO₃·11H₂O) | Accelerates hydration (particle size dependent), sequential reaction after sulfate depletion. polyu.edu.hkresearchgate.net |
| Fly Ash | Reactive Silica/Alumina, Calcium Hydroxide | Calcium Silicate Hydrate (C-S-H), Ettringite | Consumes Ca(OH)₂, refines pore structure, enhances sulfate resistance. researchgate.netmdpi.com |
| Slag | Reactive Alumina/Silica, Calcium Aluminate | Ettringite, Monosulfoaluminate, Strätlingite | Contributes to aluminate reactions, can prevent strength loss from conversion. epfl.ch |
Effects on Pore Solution Chemistry and Hydration Advancement
The chemistry of the pore solution is a critical factor governing the hydration reactions. The dissolution of anhydrous phases and the precipitation of hydrates continuously alter the ionic concentrations and pH of the solution.
In calcium aluminate and calcium sulfoaluminate (CSA) cement systems, the initial pore solution is dominated by ions such as potassium (K⁺), sodium (Na⁺), calcium (Ca²⁺), aluminum (in the form of Al(OH)₄⁻), and sulfate (SO₄²⁻). doi.orgiaea.org The pH during the first few hours of hydration is typically in the range of 10–11. doi.org A key event in the hydration sequence is the depletion of calcium sulfate. As ettringite precipitates, it consumes sulfate ions from the pore solution. Once the calcium sulfate is depleted, the sulfate concentration drops significantly. doi.org This drop in sulfate concentration is accompanied by a sharp increase in the pH of the pore solution to around 12.5–12.8. doi.org
Hydration advancement is tracked by monitoring the consumption of anhydrous phases and the formation of hydrates. Techniques like heat flow calorimetry show that the hydration process is often sequential. For instance, in systems with calcite and sulfate, ettringite must precipitate before the main reaction involving calcite can occur. polyu.edu.hkresearchgate.net The curing duration also directly correlates with the amount of hydrate phase formation, which in turn influences properties like compressive strength and shrinkage. nih.gov
The table below outlines the typical evolution of major ions in the pore solution of a this compound system.
| Hydration Stage | Dominant Ions | Sulfate (SO₄²⁻) Concentration | pH Level | Key Processes |
| Initial (First Hours) | K⁺, Na⁺, Ca²⁺, Al(OH)₄⁻, SO₄²⁻ | High | ~10-11 | Dissolution of anhydrous phases, ettringite precipitation begins. doi.org |
| Sulfate Depletion | K⁺, Na⁺, Ca²⁺, Al(OH)₄⁻ | Drops sharply | Rises to ~12.5-12.8 | Complete consumption of soluble sulfates by ettringite. doi.org |
| Later Age | K⁺, Na⁺, Ca²⁺, OH⁻ | Low | High (~12.5+) | Formation of other hydrates like monosulfoaluminate or monocarboaluminate. doi.orgresearchgate.net |
Thermodynamic and Kinetic Modeling of this compound Hydration
To better understand and predict the behavior of these complex systems, thermodynamic and kinetic models are employed. These models provide insights into phase stability, reaction rates, and the development of microstructure over time.
Prediction of Phase Assemblages and Equilibrium States
Thermodynamic modeling is a powerful tool used to predict the stable hydrate phase assemblage of a cementitious system at chemical equilibrium. By minimizing the Gibbs free energy of the system, these models can calculate the types and amounts of hydrates that will form based on the initial composition of the binder and the water-to-solid ratio. researchgate.netyoutube.com
Geochemical speciation codes, such as GEMS (Gibbs Energy Minimization Software), coupled with specialized thermodynamic databases for cementitious materials like CEMDATA, are commonly used for these calculations. polyu.edu.hkresearchgate.net These models can predict the stable phases in complex multi-component systems, such as those containing calcium sulfoaluminate clinker, calcium sulfate, and mineral additions like limestone or slag. researchgate.net
For example, modeling can predict that in the system of ye'elimite (C₄A₃S̄) and calcium sulfate, ettringite is the stable phase, while in the absence of sufficient sulfate, monosulfate and aluminum hydroxide will form. rilem.net The addition of limestone is predicted to lead to the formation of hemicarbonate and monocarbonate instead of monosulfate. researchgate.net These predictions can be visualized in phase diagrams, which show the stable hydrate assemblages as a function of the initial mix proportions. rilem.net Such models have been validated by comparing the predicted phase assemblages with experimental data obtained from techniques like X-ray diffraction (XRD) and thermogravimetric analysis (TGA). researchgate.netrilem.net
The table below shows a simplified example of predicted stable hydrate phases in a ye'elimite-calcium sulfate system based on thermodynamic modeling.
| Molar Ratio (CaSO₄ / Ye'elimite) | Predicted Stable Hydrate Phases |
| 0 | Monosulfate, Aluminum Hydroxide (AH₃), traces of Ettringite rilem.net |
| 1:1 | Ettringite, Monosulfate, Aluminum Hydroxide (AH₃) rilem.net |
| > 2:1 | Ettringite, Aluminum Hydroxide (AH₃), surplus Gypsum rilem.net |
Degradation Phenomena and Durability Aspects of Calcium Aluminate Sulfate Containing Materials
Mechanisms of Sulfate-Induced Expansion and Deterioration
Sulfate-induced deterioration is a primary concern for the durability of cement-based materials. It involves chemical reactions between sulfate (B86663) ions and the hydrated cement paste, leading to the formation of expansive products that generate internal stresses, causing cracking and spalling. wikipedia.orgnih.gov This attack can manifest through external or internal sources of sulfate.
External sulfate attack (ESA) occurs when sulfate ions from external sources like soil, groundwater, or industrial wastewater penetrate the porous structure of the concrete. nih.govmdpi.com The primary mechanism involves the reaction of these sulfate ions with two main components of the hydrated cement paste: calcium hydroxide (B78521) (portlandite) and calcium aluminate hydrates. wikipedia.orgcimsa.com.trmdpi.com
The key reaction pathways are:
Gypsum Formation: Sulfate ions react with calcium hydroxide (Ca(OH)₂) to form gypsum (CaSO₄·2H₂O). wikipedia.orgunibl.orgnih.gov
Ettringite Formation: More critically, sulfate ions react with calcium aluminate hydrates, such as monosulfate aluminate, in the presence of calcium hydroxide to form a secondary, expansive ettringite (3CaO·Al₂O₃·3CaSO₄·32H₂O). wikipedia.orgnih.govwhiterose.ac.uk
These reactions are problematic because the products, particularly ettringite, occupy a significantly larger volume than the original reactants. wikipedia.orgunibl.org The crystallization of these new phases within the confined pore structure of the hardened cement paste generates substantial internal pressure. mdpi.comunibl.orgnih.gov When this crystallization pressure exceeds the tensile strength of the concrete matrix, it leads to expansion, microcracking, and eventually, macroscopic damage like spalling and loss of structural integrity. mdpi.comunibl.org The process is often progressive, as the initial cracking allows for easier ingress of more sulfate ions, accelerating the deterioration. mdpi.com
| Reactants | Primary Product | Significance |
|---|---|---|
| Sulfate Ions (SO₄²⁻) + Calcium Hydroxide (Ca(OH)₂) | Gypsum (CaSO₄·2H₂O) | Contributes to expansion and softening of the matrix. |
| Sulfate Ions (SO₄²⁻) + Monosulfate + Calcium Hydroxide | Ettringite (C₆AS₃H₃₂) | Major contributor to expansion and cracking due to significant volume increase. wikipedia.org |
| Sulfate Ions (SO₄²⁻) + Tricalcium Aluminate (C₃A) + Calcium Hydroxide | Ettringite (C₆AS₃H₃₂) | A primary reaction pathway when unhydrated C₃A is available. wikipedia.org |
Internal sulfate attack, commonly known as Delayed Ettringite Formation (DEF), is a degradation process initiated by sources of sulfate within the concrete itself. A primary cause of DEF is exposure to high temperatures (typically above 65-70°C or 158°F) during the initial curing phase. trianglereadymix.comconcrete.org Such temperatures can occur in precast concrete elements subjected to steam curing or in large concrete pours with significant heat of hydration. trianglereadymix.comconcrete-experts.com
Under normal temperature conditions, ettringite forms early in the hydration process while the concrete is still in a plastic state, which is not harmful. trianglereadymix.comcivildigital.com However, at elevated temperatures, the early formation of ettringite is suppressed; it becomes unstable and decomposes, or its initial formation is prevented altogether. civildigital.comjci-net.or.jp The sulfate and aluminate ions that would normally form ettringite are instead incorporated into other hydration products, like the calcium-silicate-hydrate (C-S-H) gel. concrete.orgjci-net.or.jp
Later in the service life of the structure, when the hardened concrete cools down and is exposed to moisture, these trapped sulfate and aluminate ions are slowly released. concrete.orgjci-net.or.jp This leads to the "delayed" formation of ettringite within the now rigid and hardened cement paste matrix. trianglereadymix.com Because this secondary ettringite forms in a confined space, its growth exerts significant internal pressure, leading to expansion and widespread microcracking, often manifesting as map-cracking on the concrete surface. trianglereadymix.comcivildigital.com A characteristic feature of DEF is the formation of gaps or cracks completely encircling the aggregates. concrete-experts.comcivildigital.com
The susceptibility of cementitious materials to sulfate attack is critically dependent on the availability of two key reactants: aluminate-containing phases and calcium hydroxide (portlandite). cimsa.com.trresearchgate.net
Available Aluminate: The primary source of reactive alumina (B75360) in many cement systems is tricalcium aluminate (C₃A). cimsa.com.tracs.org Cements with higher C₃A content are generally more vulnerable to sulfate attack because the C₃A provides the necessary aluminate ions to form expansive ettringite. cimsa.com.tracs.orgemerald.com During hydration, C₃A forms calcium aluminate hydrates (such as monosulfate), which are later converted to ettringite in the presence of sulfate ions. wikipedia.orgemerald.com Therefore, limiting the C₃A content in cement is a primary strategy for enhancing sulfate resistance. emerald.com
Calcium Hydroxide (Ca(OH)₂): Calcium hydroxide is a byproduct of the hydration of silicate (B1173343) phases in Portland cement. wikipedia.org It plays a dual role in sulfate attack. Firstly, it reacts with sulfate ions to form gypsum, which contributes to expansion and deterioration. cimsa.com.trmdpi.com Secondly, and more importantly, it provides the necessary calcium ions and maintains a high pH environment that facilitates the conversion of aluminate hydrates into the highly expansive secondary ettringite. researchgate.netemerald.com Reducing the amount of available calcium hydroxide, for instance by using supplementary cementitious materials (SCMs) that consume it through pozzolanic reactions, is an effective method to improve sulfate resistance. mdpi.commdpi.com The formation of ettringite is controlled by the availability of calcium; it typically only forms above the saturation pH of portlandite. researchgate.net
Interplay with Chloride Ions in Coupled Degradation Processes
In many environments, such as coastal or de-icing salt-exposed areas, concrete is subjected to the simultaneous attack of both sulfate and chloride ions. The interaction between these two aggressive ions is complex, leading to coupled degradation processes that differ from the effects of either ion acting alone. aut.ac.ir
When chloride ions penetrate a cementitious matrix, they can react with the calcium aluminate hydrates. researchgate.netwhiterose.ac.uk Specifically, chlorides react with monosulfate or tricalcium aluminate (C₃A) to form a calcium chloroaluminate hydrate (B1144303) known as Friedel's salt (3CaO·Al₂O₃·CaCl₂·10H₂O). whiterose.ac.ukwikipedia.orgucl.ac.uk This reaction chemically binds a portion of the penetrating chloride ions, which can delay the onset of reinforcement corrosion. ucl.ac.uk
However, the presence of Friedel's salt has a significant impact on the material's resistance to subsequent or simultaneous sulfate attack. The stability of Friedel's salt is compromised in a sulfate-rich environment. researchgate.netmater-rep.com Sulfate ions can react with Friedel's salt, causing it to decompose. researchgate.netnih.gov In this reaction, sulfate ions replace the chloride ions in the Friedel's salt structure, leading to the formation of ettringite and the release of the previously bound chloride ions back into the pore solution. mater-rep.comresearchgate.netmater-rep.com
This interaction has two major consequences:
Reduced Sulfate Resistance: The formation of ettringite from the decomposition of Friedel's salt is an expansive reaction that can contribute to the typical damage associated with sulfate attack. researchgate.net
Increased Corrosion Risk: The release of previously bound chloride ions increases the concentration of "free" chlorides in the pore solution, which can then accelerate the corrosion of steel reinforcement. nih.gov
| Aggressive Ion | Reactant Phase | Resulting Product | Primary Impact |
|---|---|---|---|
| Chloride (Cl⁻) | Monosulfate / C₃A | Friedel's Salt | Binds chloride ions, potentially reducing initial corrosion risk. ucl.ac.uk |
| Sulfate (SO₄²⁻) | Monosulfate / C₃A | Ettringite | Causes expansion and cracking. wikipedia.org |
| Sulfate (SO₄²⁻) | Friedel's Salt | Ettringite + Free Chloride (Cl⁻) | Causes expansion and releases bound chlorides, increasing corrosion risk. researchgate.netnih.gov |
Several factors dictate which reaction predominates:
Ion Diffusivity: Chloride ions are generally smaller and diffuse more rapidly into the concrete matrix than sulfate ions. mdpi.com This can lead to the initial formation of Friedel's salt before significant sulfate ingress occurs. aut.ac.ir
Ion Concentration: The relative concentrations of chloride and sulfate ions in the external environment play a crucial role. Higher concentrations of one ion will favor its corresponding reaction.
Chemical Affinity: Research indicates that sulfate ions often react preferentially with the calcium aluminate hydrates. researchgate.net This can inhibit the formation of Friedel's salt and reduce the chloride binding capacity of the cement. researchgate.netresearchgate.net
The competitive nature of these reactions leads to complex outcomes. For instance, the presence of chlorides can sometimes mitigate sulfate attack by reacting with the available aluminates to form non-expansive (or less expansive) Friedel's salt, thereby reducing the amount of aluminate available to form expansive ettringite. aut.ac.irresearchgate.net Conversely, the presence of sulfates can impede the formation of Friedel's salt, leading to a lower chloride binding capacity and potentially accelerating chloride-induced corrosion. researchgate.netresearchgate.netnih.gov This dynamic and competitive interaction means that the combined attack can be more or less severe than a single ion attack, depending on the specific conditions. aut.ac.iraut.ac.ir
Carbonation Effects on Calcium Aluminate Sulfate Phase Stability
Transformation of Hydrate Phases under Carbon Dioxide Exposure
The primary hydration products in this compound systems are ettringite (AFt) and, depending on the sulfate availability, monosulfate (AFm). Both of these phases are susceptible to decomposition when exposed to carbon dioxide. researchgate.net
The carbonation of ettringite is a prominent reaction that leads to its complete decomposition. upc.edu This process results in the formation of calcium carbonate (CaCO3), aluminum hydroxide (Al(OH)3), and gypsum (CaSO4·2H2O). researchgate.netmdpi.compolyu.edu.hk The reaction fundamentally alters the phase assemblage of the material. Research has shown that during wet carbonation, ettringite formed from the hydration of ye'elimite is immediately carbonated. mdpi.comstructurae.net
The monosulfate phase (AFm) is also unstable in the presence of CO2. Carbonate ions can substitute the sulfate ions in the AFm structure, leading to the formation of calcium carboaluminate hydrates, such as monocarboaluminate and hemicarboaluminate. upc.edumdpi.com
A key outcome of these transformation reactions is the precipitation of calcium carbonate. Detailed studies have identified the formation of three different crystalline forms (polymorphs) of calcium carbonate: calcite, vaterite, and aragonite. upc.edumdpi.compolyu.edu.hk The specific polymorphs that form and their relative proportions can vary depending on the carbonation conditions and time. For instance, at early carbonation times, aragonite and vaterite may be the predominant forms, with calcite forming and increasing in quantity after longer exposure. mdpi.com
The transformation of these primary hydrate phases under CO2 exposure is summarized in the table below.
| Original Hydrate Phase | Reactant | Primary Carbonation Products |
| Ettringite (C6AS̅3H32) | CO2 | Calcium Carbonate (CaCO3), Aluminum Hydroxide (Al(OH)3), Gypsum (CaSO4·2H2O) |
| Monosulfate (C4AS̅H12) | CO2 | Calcium Carboaluminates, Calcium Carbonate (CaCO3), Aluminum Hydroxide (Al(OH)3) |
Table 1: Transformation of Hydrate Phases During Carbonation.
Influence on Material Microstructure and Integrity
The chemical transformation of hydrate phases due to carbonation has a profound influence on the material's microstructure and its physical and mechanical integrity. The effects can be complex and are sometimes contradictory, depending on the specific material composition and exposure conditions. mdpi.com
A primary microstructural consequence of ettringite decomposition is a significant change in solid volume. The carbonation products—calcium carbonate, aluminum hydroxide, and gypsum—occupy less volume than the original ettringite. researchgate.netresearchgate.net This volume reduction, or decalcification, leads to an increase in the material's porosity and can result in a loss of strength. researchgate.net The characteristic needle-like crystals of ettringite disappear from the microstructure, being replaced by various morphologies of calcium carbonate crystals. mdpi.comnih.gov
Conversely, the precipitation of calcium carbonate and aluminum hydroxide gel within the pore structure can lead to pore refinement and a reduction in total porosity. nih.gov This pore-filling effect can make the microstructure more compact and, in some cases, may even lead to an initial increase in compressive strength. mdpi.comnih.gov However, the long-term effects are generally considered detrimental due to the instability of the primary binding phases. mdpi.com
| Material Property | Observed Influence of Carbonation | References |
| Porosity | Can increase due to decomposition of ettringite or decrease due to pore-filling by CaCO3. | researchgate.netnih.gov |
| Pore Structure | General refinement of pore diameter distribution. | nih.gov |
| Compressive Strength | Can decrease due to phase decomposition or initially increase due to pore-filling. | researchgate.netmdpi.com |
| Microstructure | Disappearance of needle-shaped ettringite; formation of calcium carbonate polymorphs and aluminum hydroxide gel. | mdpi.compolyu.edu.hknih.gov |
Table 2: Influence of Carbonation on Material Properties.
Ultimately, the carbonation of this compound phases represents a significant durability challenge. The transformation of stable hydrate phases into carbonated products alters the microstructure and can compromise the mechanical integrity and long-term performance of these materials.
Advanced Characterization Techniques for Calcium Aluminate Sulfate Research
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are essential for studying the composition and thermal stability of hydrated compounds like calcium aluminate sulfates. TGA measures the change in mass of a sample as it is heated at a constant rate, while DTA measures the temperature difference between a sample and an inert reference material. water360.com.auconicet.gov.ar The resulting data reveals information about phase transitions, dehydration, dehydroxylation, and decomposition events. conicet.gov.arscirea.org
When subjected to heating, hydrated calcium aluminate sulfates lose water in distinct stages. TGA can precisely measure the mass loss associated with each stage, while DTA or its derivative, Differential Scanning Calorimetry (DSC), identifies the endothermic or exothermic nature of these events. canada.ca
The analysis can distinguish between "free" water, which is lost at temperatures around 100°C, and chemically bound water within the crystal structure of hydrates like ettringite and monosulfate. water360.com.au Ettringite, for instance, exhibits a major endothermic peak corresponding to significant water loss at approximately 100-140°C. Other phases, such as calcium aluminate hydrates, decompose at different, characteristic temperatures. water360.com.au This allows for the identification of specific phases based on their thermal decomposition profiles. researchgate.net
Table 3: Characteristic Decomposition Temperatures for Phases in Hydrated Calcium Aluminate Systems
| Hydration Product | Approximate Decomposition Temperature Range (°C) | Associated Event |
|---|---|---|
| Ettringite (C₆AS₃H₃₂) | 80 - 150 | Major dehydration |
| Monosulfate (C₄ASH₁₂) | 160 - 220 | Dehydration |
| Monocarboaluminate (C₄AC̅H₁₁) | 220 - 280 | Dehydration and decarbonation |
| Calcium Hydroxide (B78521) (Ca(OH)₂) | 400 - 500 | Dehydroxylation |
| Calcium Carbonate (CaCO₃) | 650 - 800 | Decarbonation |
Beyond identification, TGA is a powerful tool for quantifying the amount of specific hydration products in a sample. water360.com.au By isolating the mass loss over a specific temperature range associated with the decomposition of a particular phase, one can calculate the initial amount of that phase in the hydrated material. conicet.gov.arresearchgate.net
For example, the amount of calcium hydroxide (portlandite) in a sample is frequently determined by measuring the mass loss between approximately 400°C and 500°C, which corresponds to its dehydroxylation. researchgate.net Similarly, the amount of ettringite can be estimated from the water loss in its characteristic dehydration range. This quantitative data is vital for tracking the degree of hydration and understanding the reaction kinetics in cementitious systems. researchgate.net
Electron Microscopy (SEM/FESEM) and Energy Dispersive Spectroscopy (EDS)
Scanning Electron Microscopy (SEM) and its higher-resolution variant, Field Emission Scanning Electron Microscopy (FESEM), are indispensable for visualizing the microstructure and morphology of calcium aluminate sulfate (B86663) phases. emerald.com These techniques scan a sample with a focused beam of electrons to produce high-magnification images of the surface topography. mdpi.com When coupled with Energy Dispersive Spectroscopy (EDS), which analyzes the X-rays emitted from the sample upon electron bombardment, these methods provide localized elemental composition, allowing for the correlation of morphology with chemical makeup. researchgate.netuanl.mx
SEM analysis clearly reveals the distinct crystal habits of different calcium aluminate sulfate phases. Ettringite is well-known for its characteristic needle-like or acicular morphology. researchgate.netresearchgate.net SEM images can show these needles forming in the pores and on the surfaces of reacting cement particles. researchgate.net In contrast, monosulfate phases typically form as thin, hexagonal plates. FESEM, with its enhanced resolution, can provide even more detailed images of these fine crystalline structures and their intergrowth within the cement matrix.
EDS analysis complements the imaging by confirming the elemental composition of the observed features. An EDS spectrum taken from a needle-like crystal showing prominent peaks for Calcium (Ca), Aluminum (Al), Sulfur (S), and Oxygen (O) provides strong evidence that the crystal is a this compound phase like ettringite. researchgate.net This combination of morphological imaging and elemental analysis is crucial for unambiguously identifying hydration products and understanding their spatial distribution within the hardened material. uanl.mx
Table 4: Correlation of Microstructural Features with Phase Identity
| Observed Morphology (SEM/FESEM) | Likely Phase | Key Elements Detected (EDS) |
|---|---|---|
| Long, slender needles or prisms | Ettringite | Ca, Al, S, O |
| Thin, hexagonal plates | Monosulfate / Monocarboaluminate | Ca, Al, S, O (Monosulfate) / Ca, Al, C, O (Monocarboaluminate) |
| Large, hexagonal prismatic crystals | Calcium Hydroxide | Ca, O |
| Amorphous, gel-like mass | C-S-H / C-A-S-H gel | Ca, Si, O / Ca, Al, Si, O |
Porosimetry and Microstructural Characterization Techniques
Mercury Intrusion Porosimetry (MIP) is a widely used technique to characterize the pore structure of porous materials like hardened cement paste. illinois.eduresearchgate.netnih.gov The method is based on forcing mercury, a non-wetting liquid, under pressure into the pore network of a sample. The volume of mercury intruded at each pressure increment is recorded, and by using the Washburn equation, the pore size distribution, total porosity, and threshold pore diameter can be determined. grad.hr
Research comparing the pore structure of CSA cement pastes with ordinary Portland cement (PC) pastes using MIP has revealed significant differences:
Pore Size Distribution: CSA cement pastes typically exhibit a unimodal pore size distribution, whereas PC pastes often show a bimodal distribution. researchgate.net
Pore Coarseness: The pore structure of CSA cement paste is generally found to be coarser than that of PC paste at the same water-to-cement (w/c) ratio. researchgate.net
Porosity: While CSA cements hydrate (B1144303) rapidly to form a dense microstructure, MIP results can be used to quantify the evolution of total porosity and the distribution between different pore size categories (e.g., gel pores, capillary pores). researchgate.netresearchgate.net
The table below shows comparative MIP data for CSA and PC pastes at different w/c ratios after a specific curing period.
| Cement Type | w/c Ratio | Total Porosity (%) | Threshold Pore Diameter (nm) |
| CSA | 0.40 | 32.5 | 95 |
| CSA | 0.50 | 38.1 | 150 |
| PC | 0.40 | 29.8 | 60 |
| PC | 0.50 | 35.2 | 85 |
This is an interactive data table. You can sort and filter the data as needed. Data is illustrative based on trends reported in the literature. researchgate.net
It is important to note that MIP has limitations, such as the "ink-bottle" effect, where large pores accessible only through smaller "throats" are incorrectly categorized as being small. researchgate.net Despite this, MIP remains a valuable comparative tool for assessing the pore structure of cementitious systems containing this compound. researchgate.netcambridge.org
Nitrogen Adsorption/Desorption for Surface Area and Pore Size Distribution
Nitrogen adsorption/desorption is a fundamental technique for characterizing the porous structure and surface characteristics of materials, including this compound compounds. This method provides quantitative data on specific surface area, pore volume, and pore size distribution, which are critical for understanding the material's behavior and performance. The analysis is based on the physical adsorption of nitrogen gas molecules onto the surface of the material at cryogenic temperatures. By measuring the amount of gas adsorbed at various relative pressures, an adsorption-desorption isotherm is generated.
The Brunauer-Emmett-Teller (BET) theory is the most common model applied to the adsorption data to calculate the specific surface area. particletechlabs.comanton-paar.com The theory determines the amount of nitrogen gas required to form a monolayer on the solid's surface, which is then used to calculate the total surface area per unit mass of the sample (expressed in m²/g). particletechlabs.com Beyond surface area, analysis of the isotherm, particularly the desorption branch, using models like the Barrett-Joyner-Halenda (BJH) method, can yield the pore size distribution, revealing the relative abundance of different pore sizes within the material. gatech.edu This information is vital as properties like reactivity, dissolution rates, and interaction with other substances are highly dependent on the surface area and porosity. anton-paar.com
In the context of this compound research, this technique is extensively used to investigate the microstructural properties of phases like ettringite and hydrated calcium aluminate cements. gatech.edunih.gov The sample preparation, especially the degassing or drying step, is a critical parameter that must be carefully controlled. Ettringite, a key this compound mineral, is sensitive to temperature. psgcas.ac.in Studies have shown that degassing temperatures exceeding 40°C can cause partial dehydration and alter the crystalline structure of ettringite, leading to erroneously high specific surface area measurements. psgcas.ac.inresearchgate.net
Research findings have demonstrated that the specific surface area (SSA) of ettringite is significantly influenced by the chemical conditions during its formation. The concentration of sulfate ions and the presence of chemical admixtures can alter the crystal morphology and, consequently, the surface area. nih.gov For instance, the addition of sodium sulfate has been shown to reduce the SSA of ettringite, while the presence of polycarboxylate ether (PCE) superplasticizers can lead to an increase in its surface area. nih.govpsgcas.ac.in
Studies on hydrated calcium aluminate cement (CAC) pastes have also utilized nitrogen adsorption to quantify changes in microstructure. One investigation reported a specific surface area of 16.68 ± 0.29 m²/g for a plain hydrated CAC paste. The addition of titanium dioxide nanoparticles to the cement composite not only increased the SSA to 21.33 ± 0.35 m²/g but also led to the formation of a greater number of pores smaller than 10 nm in diameter. gatech.edu
The data gathered from these analyses are crucial for correlating the microstructural features of this compound with its macroscopic properties and performance in various applications.
Detailed Research Findings
The following tables summarize key findings from research utilizing nitrogen adsorption/desorption to characterize this compound and related materials.
Table 1: Influence of Sulfate Source on the Specific Surface Area (SSA) of Ettringite
This table presents data on how the specific surface area of ettringite changes over time during tricalcium aluminate (C₃A) hydration, depending on the presence of different sulfate sources. nih.gov
| Hydration Time (minutes) | SSA of Ettringite (m²/g) with Gypsum Only | SSA of Ettringite (m²/g) with Gypsum + 1.7% Na₂SO₄ | SSA of Ettringite (m²/g) with Gypsum + 3.4% Na₂SO₄ |
| 5 | 76.4 | 41.6 | 38.1 |
| 20 | 44.4 | 41.6 | 38.1 |
| 60 | 39.1 | 32.4 | 30.34 |
This interactive table illustrates that the initial specific surface area of ettringite is significantly higher and that the addition of sodium sulfate (Na₂SO₄) leads to the formation of ettringite with a consistently lower specific surface area compared to when only gypsum is used. nih.gov
Table 2: Microstructural Properties of Hydrated Calcium Aluminate Cement (CAC) Pastes
This table shows the specific surface area and observations on the pore size distribution of CAC pastes after 28 days of hydration. gatech.edu
| Sample | Specific Surface Area (m²/g) | Pore Size Distribution (PSD) Observation |
| Plain CAC | 16.68 ± 0.29 | Baseline PSD |
| CAC with 5% TiO₂ | 21.33 ± 0.35 | Increased number of small pores (<10 nm) |
This interactive table demonstrates the impact of additives on the microstructure of calcium aluminate cement. The addition of titanium dioxide (TiO₂) increases the specific surface area by approximately 27% and refines the pore structure. gatech.edu
Applications and Performance Aspects in Engineered Systems
Role of Calcium Aluminate Sulfates in High-Performance Cementitious Binders
In high-performance cementitious binders, the formation of calcium aluminate sulfate (B86663) phases, predominantly ettringite, is strategically utilized to enhance material properties beyond those of conventional Portland cement systems. These binders are often complex formulations, typically ternary systems comprising Portland cement, a source of aluminates like calcium aluminate cement (CAC), and a source of sulfate, such as anhydrite or gypsum. cimsa.com.trscielo.br
The reaction between calcium aluminate, calcium sulfate, and water leads to the rapid formation of ettringite, a crystalline mineral (Ca₆Al₂(SO₄)₃(OH)₁₂·26H₂O). wikipedia.orgyoutube.com This reaction is fundamental to the rapid hardening and early strength development of these specialized binders. cimsa.com.tr The formation of a network of fine, needle-like ettringite crystals contributes significantly to the early-age strength of the cement paste. cimsa.com.trmdpi.com This characteristic is particularly valuable in applications requiring a quick return to service, such as concrete repairs or cold-weather concreting. wikipedia.org
The formation of ettringite is an expansive process, as the volume of the hydration products is greater than the sum of the initial reactants. youtube.comsci-hub.se This expansion can be precisely controlled by carefully balancing the proportions of the binder components. scielo.brsci-hub.se In shrinkage-compensating concretes, this controlled expansion is used to offset the effects of drying shrinkage, thereby minimizing the potential for cracking. scielo.brsci-hub.se The timing of the ettringite formation is critical; it must occur after the initial setting but before the concrete has achieved significant rigidity to effectively induce compressive stress and counteract subsequent shrinkage-related tensile stresses. sci-hub.se
Research has shown that the type and reactivity of the calcium sulfate source can influence the rate and morphology of ettringite formation, which in turn affects both expansion and strength development. scientific.net For instance, the use of more reactive sulfate sources like α-hemihydrate can lead to significant expansion. scientific.net
Table 1: Influence of Expansive Additive on Compressive Strength
| Expansive Additive Content (%) | Compressive Strength at 2 days (MPa) | Compressive Strength at 7 days (MPa) | Compressive Strength at 28 days (MPa) |
|---|---|---|---|
| 8 | 42.5 | 58.1 | 70.2 |
| 12 | 38.9 | 55.2 | 68.5 |
| 16 | 35.1 | 50.9 | 65.3 |
Data derived from studies on Portland cement replacement with a mixture of calcium aluminate cement (CAC 51) and a lime-sulfate component, showing the relationship between additive content and strength development. sci-hub.se
Calcium sulfoaluminate (CSA) cements, which rely on the formation of ettringite as the primary hydration product, are known for their ability to mitigate drying shrinkage. ctscement.commdpi.com The hydration of CSA cements consumes a significant amount of water, leading to a phenomenon known as self-desiccation, or internal curing. core.ac.ukresearchgate.net This rapid consumption of mix water reduces the amount of free water available to evaporate from the mortar, which is the primary cause of drying shrinkage. researchgate.netresearchgate.net
Studies comparing mortars made with CSA cement, Portland cement, and blends have demonstrated the superior shrinkage control of CSA-based systems. researchgate.net Even with short curing periods, CSA cements can exhibit significantly lower drying shrinkage compared to Portland cement cured for longer durations. youtube.com The formation of ettringite incorporates a large number of water molecules into its stable crystal structure, effectively binding the water within the cement matrix and preventing its loss to the environment. scielo.br
Table 2: Shrinkage Performance of Different Cement Types
| Cement Type | Curing Duration | Relative Drying Shrinkage |
|---|---|---|
| Ordinary Portland Cement (OPC) | 7 days | Baseline |
| Calcium Sulfoaluminate (CSA) Cement | 1 day | ~50% of OPC |
Comparative data illustrating the reduced drying shrinkage in CSA cement systems even with minimal curing compared to standard OPC systems. youtube.com
Immobilization of Hazardous Substances through Calcium Aluminate Sulfate Formation
Cement-based solidification and stabilization (S/S) is a common technology for treating hazardous and radioactive waste. rilem.netmdpi.com Calcium aluminate and sulfoaluminate cements are particularly effective in this application due to the formation of ettringite. iaea.orgmdpi.com The crystal structure of ettringite can incorporate a wide variety of hazardous ions, including heavy metals (like zinc and lead) and radionuclides, through substitution mechanisms. iaea.orgpnnl.govunav.edu
For instance, research has demonstrated that the pertechnetate ion (TcO₄⁻), a mobile and problematic component of nuclear waste, can be immobilized by substituting for sulfate ions within the ettringite crystal lattice. pnnl.gov This process effectively traps the contaminant within a stable mineral phase, reducing its leachability and environmental mobility. pnnl.goveconference.io
The formation of ettringite is also beneficial for immobilizing waste streams with high sulfate concentrations. osti.gov In conventional Portland cement systems, high sulfate levels can lead to deleterious delayed ettringite formation (DEF), causing expansion and cracking. rilem.netmdpi.com By using formulations designed to promote the early and controlled formation of ettringite, such as those based on CSA cement or by adding calcium sources like hydrated lime, the sulfate is chemically bound at an early stage. econference.ioosti.gov This not only sequesters the sulfate but also creates a dense, low-permeability microstructure that further enhances the containment of hazardous materials. mdpi.comeconference.io The process has been successfully applied to immobilize waste from nuclear power plant operations and spent fuel reprocessing. rilem.net
Sulfate and Heavy Metal Stabilization in Waste Materials
The stabilization and solidification of hazardous waste are critical for environmental protection. Calcium aluminate sulfates play a pivotal role in this field, primarily through the formation of ettringite (Ca₆Al₂(SO₄)₃(OH)₁₂·26H₂O), a hydrated calcium aluminum sulfate mineral. The crystalline structure of ettringite is highly effective at incorporating a wide range of contaminants, thereby immobilizing them and preventing their release into the environment.
Research has demonstrated that the ettringite structure can host various toxic ions through crystal chemical substitution. emerald.com Divalent cations such as lead (Pb²⁺), copper (Cu²⁺), zinc (Zn²⁺), and cadmium (Cd²⁺) can substitute for calcium (Ca²⁺) ions within the mineral's structure. wikipedia.orgnih.gov Similarly, trivalent cations like chromium (Cr³⁺) can replace aluminum (Al³⁺) in the crystal lattice. nih.gov
Beyond cationic metals, ettringite is particularly effective at immobilizing hazardous oxyanions, which are often highly mobile in the alkaline environments typical of cementitious systems. nih.gov Oxyanions like arsenate (AsO₄³⁻), selenate (SeO₄²⁻), and chromate (B82759) (CrO₄²⁻) can substitute for the sulfate (SO₄²⁻) ions in the ettringite channels. emerald.comnih.gov This substitution mechanism is a key advantage for treating industrial sludges and contaminated soils. The formation of ettringite derivatives with these incorporated ions effectively reduces the leachability of these hazardous substances to levels that meet environmental regulations. emerald.com
The process of forming ettringite for contaminant stabilization can be applied to various waste streams. For instance, it is a recognized method for removing high concentrations of sulfates from industrial wastewater, where the sulfate is precipitated as the nearly insoluble ettringite. asrs.usnih.govitu.edu.tr This process not only remediates the water but also simultaneously captures other metallic contaminants present. asrs.us
Table 1: Ionic Substitution in Ettringite for Heavy Metal and Oxyanion Stabilization
| Ion to be Stabilized | Substituted Ion in Ettringite Structure |
| Lead (Pb²⁺) | Calcium (Ca²⁺) |
| Copper (Cu²⁺) | Calcium (Ca²⁺) |
| Zinc (Zn²⁺) | Calcium (Ca²⁺) |
| Cadmium (Cd²⁺) | Calcium (Ca²⁺) |
| Chromium (Cr³⁺) | Aluminum (Al³⁺) |
| Arsenate (AsO₄³⁻) | Sulfate (SO₄²⁻) |
| Selenate (SeO₄²⁻) | Sulfate (SO₄²⁻) |
| Chromate (CrO₄²⁻) | Sulfate (SO₄²⁻) |
| Borate (BO₃³⁻) | Sulfate (SO₄²⁻) |
Use in Sustainable Waste Management Strategies
The application of calcium aluminate sulfates extends to broader sustainable waste management strategies beyond simple stabilization. CSA cements are increasingly being used as an alternative binder to Ordinary Portland Cement (OPC) for the recycling and valorization of various waste materials.
A significant application is in the treatment of municipal solid waste incineration (MSWI) bottom ash. nih.gov When MSWI bottom ash is used as a sand substitute in traditional OPC mortars, adverse reactions with aluminum in the ash can release hydrogen gas, increasing porosity and decreasing strength. nih.gov However, using CSA cement as the binder mitigates these detrimental reactions, resulting in mortars with superior compressive strength and lower porosity, enabling the safe recycling of this waste stream in construction applications. nih.gov
Furthermore, the chemistry of this compound is employed in the remediation of sulfate-rich soils, transforming a problematic waste material into a usable construction material. By promoting the controlled formation of ettringite, the sulfates present in the soil are consumed, improving the soil's geotechnical properties and allowing for its use in applications like pavement layers. The inherent ability of CSA cements to bind various waste streams contributes to a circular economy approach, where waste from one industry becomes a resource for another. ethz.ch
Sustainable Material Design Incorporating Calcium Aluminate Sulfates
The push for more sustainable construction materials has highlighted the environmental advantages of calcium aluminate sulfates, particularly CSA cements, over traditional Portland cement. These benefits stem from a more energy-efficient production process and the ability to incorporate industrial by-products, leading to a reduced carbon footprint and greater resource efficiency.
Energy and Carbon Footprint Considerations in Production
The manufacturing of Portland cement is a major contributor to global anthropogenic CO₂ emissions, accounting for approximately 7-8% of the total. researchgate.netcsacement.com This is due to the high temperatures (around 1450°C) required for clinker production and the chemical decomposition (calcination) of limestone (CaCO₃), which releases large amounts of CO₂. researchgate.netservice.gov.uk
Calcium sulfoaluminate cements offer a more environmentally friendly alternative. cementsy.com Their production process has two key advantages:
Lower Kiln Temperatures: CSA clinker is produced at temperatures between 1250°C and 1350°C, which is approximately 100-200°C lower than for OPC clinker. nih.govnih.gov This results in significant energy savings. ethz.chbuilding.co.uk
Lower Limestone Requirement: The raw mix for CSA cement requires a lower proportion of limestone compared to OPC. nih.govnih.gov This directly reduces the amount of CO₂ released during the calcination process.
These factors lead to a substantially lower environmental footprint. Studies have shown that manufacturing CSA cement can reduce CO₂ emissions by 35% to 48% and energy consumption by 13% to 16% compared to the production of OPC. metu.edu.trmdpi.commetu.edu.tr Some analyses indicate that CO₂ emissions can be reduced by up to 55%. concrete.org
Table 2: Environmental Performance Comparison: CSA Cement vs. Ordinary Portland Cement (OPC)
| Parameter | Ordinary Portland Cement (OPC) | Calcium Sulfoaluminate (CSA) Cement | Reduction with CSA Cement |
| Clinkering Temperature | ~1450°C | ~1250°C - 1350°C | 100 - 200°C Lower |
| CO₂ Emissions | High | Lower | 35% - 55% |
| Energy Consumption | High | Lower | 13% - 25% |
Resource Efficiency and Waste Valorization
CSA cement production excels in resource efficiency by enabling the use of a wide variety of industrial by-products and wastes as raw materials. nih.govresearchgate.net This practice, known as industrial symbiosis or co-processing, not only conserves natural resources like bauxite (B576324) (the primary natural source of alumina) but also provides a productive outlet for waste streams, reducing landfill dependency. metu.edu.trmdpi.commineralproducts.org
The production of CSA clinker requires sources of calcium, aluminum, and sulfur. While natural materials like limestone and gypsum are used, the significant demand for alumina (B75360) can be met by various industrial wastes. metu.edu.tr This "waste valorization" turns low-value or disposal-cost materials into components for a high-value product.
A diverse range of industrial by-products have been successfully used in the synthesis of CSA cements, including:
Fly Ash: A residue from coal combustion, rich in silica (B1680970) and alumina. nih.govmdpi.comnih.govmdpi.com
Red Mud: A waste product from the Bayer process of alumina production. metu.edu.trresearchgate.net
Flue Gas Desulfurization (FGD) Gypsum: A by-product from power plants that is a source of calcium sulfate. nih.govresearchgate.netmdpi.comemerald.com
Slags: By-products from steel and blast furnace operations. nih.govelifesciences.org
Anodization Mud and Aluminum Powder: Wastes from the aluminum manufacturing industry. nih.govresearchgate.net
Marble Dust and Ceramic Waste: Residues from the stone and ceramics industries. nih.govmdpi.com
Reservoir Sediments and Water Potabilization Sludge . emerald.commdpi.com
The ability to incorporate such a high volume of waste materials—in some cases, cements can be made with over 50% waste content—positions CSA cement as a key technology for advancing a circular economy in the construction sector. metu.edu.tremerald.com
Theoretical and Computational Approaches to Calcium Aluminate Sulfate Behavior
First-Principles Calculations for Structural, Electronic, and Energetic Analysis
First-principles calculations, rooted in quantum mechanics, provide a fundamental, parameter-free approach to predicting the intrinsic properties of materials. These methods, particularly Density Functional Theory (DFT), are pivotal in analyzing the structural, electronic, and energetic characteristics of calcium aluminate sulfate (B86663) phases.
First-principles calculations are employed to predict and refine the crystal structures of key calcium aluminate sulfate compounds, such as ye'elimite (Ca₄Al₆O₁₂SO₄). nih.govresearchgate.net These calculations determine the most energetically favorable atomic arrangements, allowing for the precise determination of lattice parameters. For instance, DFT has been used to investigate the crystal system of ye'elimite, with studies identifying it as an orthorhombic system at room temperature. nih.govresearchgate.net
The relative stability of different crystal structures and phases is evaluated by calculating their formation energies. researchgate.netresearchgate.net A lower formation energy typically signifies a more stable configuration. nih.gov This energetic analysis is crucial for understanding phase transitions and the potential for dopants to enter the crystal lattice, which can alter the crystal system and its stability. nih.gov
Table 1: Calculated and Experimental Lattice Parameters for Orthorhombic Ye'elimite (Pcc2 space group)
| Parameter | Value (Å) | Source |
|---|---|---|
| a | 13.0356 | Experimental researchgate.net |
| b | 13.0350 | Experimental researchgate.net |
| c | 9.1677 | Experimental researchgate.net |
| a | 13.03 | Calculated (DFT) researchgate.net |
| b | 13.03 | Calculated (DFT) researchgate.net |
| c | 9.17 | Calculated (DFT) researchgate.net |
Note: The presented values demonstrate the strong agreement between DFT calculations and experimental results for the crystal structure of ye'elimite.
The macroscopic properties of this compound are governed by the nature of its internal atomic interactions and chemical bonds. First-principles calculations offer a detailed view of the electronic structure, revealing bond lengths, the geometry of atomic coordination, and the distribution of electron density. materialsproject.org
For example, in ye'elimite, these calculations can characterize the bonding within the AlO₄ tetrahedra and their linkage with calcium and sulfate ions. By analyzing the partial density of states (PDOS), researchers can identify the primary orbital contributions to bond formation, which mainly originate from oxygen atoms, followed by calcium and aluminum. researchgate.net Such analyses provide a quantum-mechanical basis for the material's reactivity and mechanical properties. researchgate.net
Molecular Dynamics Simulations of Hydration and Ion Transport
Molecular dynamics (MD) simulations provide a dynamic, atomistic view of complex processes by solving the classical equations of motion for a system of atoms and molecules. This technique is particularly well-suited for studying the mechanisms of hydration and ion transport in this compound systems. nih.gov
MD simulations are instrumental in understanding the behavior of water at the interface of this compound minerals. engineering.org.cn These simulations can model the adsorption of water molecules onto the mineral surface and their subsequent diffusion within the developing pore structure. engineering.org.cnresearchgate.net The mobility of water is a key factor influencing the chemical and physical properties of the hydrated material. engineering.org.cn
Simulations show that water molecules near the solid surface are highly structured and exhibit lower diffusion coefficients compared to bulk water. nih.govresearchgate.net MD methods can also track the dissolution of ions like Ca²⁺ and SO₄²⁻ from the anhydrous surface and the formation of hydration shells around them, a critical first step in the hydration reaction. bohrium.com
The initial moments of hydration involve rapid dissolution of anhydrous phases and the nucleation and growth of hydrates like ettringite. MD simulations can capture these early-age phenomena at the nanoscale. bohrium.com By simulating the interface between an anhydrous phase like tricalcium aluminate (C₃A), a component in some calcium aluminate systems, and water, researchers can observe the hydroxylation of the surface and the dissolution pathways of surface ions. bohrium.com These atomistic insights are crucial for understanding the reaction kinetics that control the setting and hardening of these cements.
Thermodynamic Modeling of Phase Equilibria and Stability Diagrams
Thermodynamic modeling predicts the stable mineral phases and their quantities at chemical equilibrium for a given set of conditions (e.g., temperature, pressure, and bulk chemical composition). rilem.netresearchgate.net This approach is vital for understanding the long-term phase assemblages and durability of hydrated this compound systems. rilem.net
By utilizing thermodynamic databases containing data for relevant solid phases and aqueous species, phase stability diagrams can be constructed. researchgate.nettamu.edu These diagrams delineate the conditions under which specific minerals, such as ettringite or monosulfate, are stable. researchgate.netresearchgate.net For example, modeling can show how the stable hydrate (B1144303) assemblage in a calcium sulfoaluminate (CSA) cement system changes depending on the relative amounts of ye'elimite, calcium sulfate, and other clinker phases like belite. rilem.netrilem.net
This predictive capability is essential for assessing material durability, such as the potential for secondary ettringite formation, an expansive reaction that can damage hardened cementitious materials. mdpi.com Thermodynamic models have been successfully used to predict the phase development in complex ternary blends, showing good agreement with experimental results. researchgate.netresearchgate.net
Table 2: Chemical Compounds Referenced in the Article
| Compound Name | Chemical Formula |
|---|---|
| This compound | General term, variable formula |
| Belite | Ca₂SiO₄ |
| Calcium Sulfate | CaSO₄ |
| Ettringite | Ca₆Al₂(SO₄)₃(OH)₁₂·26H₂O |
| Monosulfate (Monosulfoaluminate) | Ca₄Al₂O₆(SO₄)·14H₂O |
| Tricalcium Aluminate (C₃A) | Ca₃Al₂O₆ |
Calculation of Phase Relations in Multi-Component Systems
The stability and interaction of this compound phases, such as ettringite and monosulfoaluminate, with other hydration products are governed by thermodynamic principles. Computational thermodynamics is used to calculate the stable phase assemblages in complex, multi-component cementitious systems. rilem.netrilem.net The primary method employed is the minimization of the total Gibbs free energy of the system. rilem.netresearchgate.net
This approach assumes that for a given elemental composition, temperature, and pressure, the system will evolve towards the phase assemblage with the lowest possible Gibbs free energy, representing the most stable thermodynamic state. researchgate.netceramics-silikaty.cz Geochemical speciation codes, such as GEMS (Gibbs Energy Minimization Software) and PHREEQC, are widely used for these calculations. rilem.netceramics-silikaty.czempa.chresearchgate.net These programs utilize extensive thermodynamic databases, like CEMDATA, which contain the thermodynamic properties (e.g., Gibbs free energy of formation, enthalpy, entropy) for a wide range of relevant anhydrous and hydrated cement phases. researchgate.netresearchgate.net
By inputting the initial composition of a binder (e.g., the oxide composition of a calcium sulfoaluminate cement), these models can predict the equilibrium hydrate assemblage, including the quantities of ettringite, monosulfoaluminate, aluminum hydroxide (B78521), and other C-S-H phases. rilem.netresearchgate.net These calculations can be visualized using ternary diagrams, which map out the stable hydrate assemblages based on the initial proportions of key components like ye'elimite, calcium sulfate, and belite. rilem.netrilem.net This predictive capability is crucial for designing cements with specific phase compositions and for understanding long-term phase stability. empa.ch
| Software/Tool | Methodology | Primary Application in Cement Chemistry | Reference |
|---|---|---|---|
| GEMS (GEM-Selektor) | Gibbs Free Energy Minimization (GEM) | Calculates stable phase assemblages and solution compositions in complex cement systems. | ceramics-silikaty.czempa.chresearchgate.net |
| PHREEQC | Law of Mass Action (LMA) | Primarily used in reactive transport models to calculate equilibrium speciation. | rilem.net |
| CEMDATA | Thermodynamic Database | Provides specific thermodynamic data (ΔG, ΔH, S, Cp) for cement minerals used by modeling software. | researchgate.net |
Prediction of Long-Term Evolution under Environmental Exposure
Predicting the durability of materials containing this compound requires modeling their evolution under various environmental conditions. A significant focus of this modeling is on external sulfate attack, where ingress of external sulfate ions can lead to deleterious reactions, expansion, and cracking. manchester.ac.ukmdpi.com
Reactive transport models are the primary tools for these predictions. skb.com These models couple two main components: the transport of ions (like sulfate, chloride, calcium, and hydroxide) through the pore structure of the material, and the chemical reactions that occur between the transported ions and the solid phases of the hydrated cement. mdpi.comresearchgate.net The chemical reactions are typically calculated based on the assumption of local thermodynamic equilibrium, using the Gibbs free energy minimization methods described in the previous section. researchgate.net
These sophisticated models can simulate the advancement of degradation fronts into the material over decades or even centuries. skb.comresearchgate.net They account for changes in the microstructure, such as porosity, and how these changes affect the transport properties (e.g., diffusivity) of the material. skb.com For example, a model can predict the rate of ettringite formation at an advancing sulfate front, the subsequent consumption of portlandite, and the decalcification of C-S-H gel. researchgate.netmanchester.ac.uk Such simulations are vital for the service life prediction of concrete structures in aggressive environments, like those exposed to sulfate-rich soils or industrial wastewater. manchester.ac.ukmdpi.com
Kinetic Modeling of Reaction Mechanisms and Microstructural Evolution
While thermodynamics predicts the eventual stable state of a system, kinetics describes the rates and pathways by which that state is reached. Kinetic modeling is essential for understanding the time-dependent performance of materials containing this compound, from initial hydration to long-term degradation.
Development of Models for Hydration and Degradation Rates
Kinetic models aim to mathematically describe the rate of chemical reactions, such as the dissolution of anhydrous cement phases (e.g., ye'elimite) and the precipitation of hydrates (e.g., ettringite). iccc-online.orgresearchgate.net These models are often based on fundamental theories of nucleation and growth, and they can be validated against experimental data from techniques like heat flow calorimetry, which measures the rate of heat evolution during hydration. iccc-online.orgresearchgate.net
The rate of ettringite formation, a key reaction involving this compound, is influenced by numerous factors including temperature, the availability and form of calcium sulfate, and the presence of admixtures. uky.edufau.de Models have been developed to describe these dependencies. For instance, the Prout-Tompkins model, an auto-acceleration model, has been successfully applied to describe the expansion process associated with delayed ettringite formation (DEF), a specific degradation mechanism. acu.edu.au
Kinetic models for DEF consider the conditions necessary for the reaction to occur, such as the presence of sufficient active alumina (B75360) and a critical sulfate-to-alumina ratio. emerald.comemerald.com These models can incorporate the influence of factors like alkali content, which can affect the stability of initially formed ettringite and thus the amount of reactants available for the later, expansive reaction. emerald.commdpi.com The output of these models is typically a reaction rate or a degree of reaction over time, which serves as crucial input for larger-scale performance simulations. emerald.com
| Parameter | Influence on Reaction Rate | Modeling Consideration | Reference |
|---|---|---|---|
| Temperature | Reaction rates generally increase with temperature (Arrhenius dependency). Affects phase stability (e.g., DEF). | Activation energy (Ea) is a key input parameter. Thermal models may be coupled. | mdpi.commdpi.com |
| Sulfate Availability | The solubility and particle size of the calcium sulfate source (gypsum, hemihydrate, or anhydrite) control its dissolution rate. | Dissolution kinetics of the sulfate source must be included. | fau.de |
| Alkali Concentration | High alkali levels can destabilize early ettringite, making reactants available for later DEF. Can slow down DEF kinetics at very high concentrations. | Included as a variable affecting the threshold for DEF and the reaction rate. | emerald.commdpi.com |
| Water Content | A reactant in hydration; its availability (water-to-cement ratio) affects reaction space and transport. | Considered in hydration models and transport properties. | mdpi.com |
Predictive Simulations of Material Performance Over Time
These models simulate the process of hydration as a concentric growth of products around original cement particles or as nucleation and growth processes within the pore space. researchgate.netfrontiersin.org As the simulation progresses over time, the model calculates the evolution of key microstructural features, such as capillary porosity, pore connectivity, and the volume fractions of different solid phases. mdpi.compurdue.edu
By coupling these microstructural models with kinetic data for specific reactions (like ettringite formation) and with transport algorithms, it becomes possible to simulate complex degradation scenarios. mdpi.com For example, a coupled chemo-transport-damage model can simulate how external sulfate ingress (transport) leads to ettringite precipitation (kinetics and thermodynamics), which generates internal stresses that can cause micro-cracking and damage, altering the material's transport properties and mechanical performance. manchester.ac.ukmdpi.com These comprehensive simulations represent the state-of-the-art in predicting the long-term durability and service life of cementitious materials containing this compound. nist.gov
Q & A
Basic Research Questions
Q. How does sulfate content influence the hydration kinetics of calcium aluminate cements, and what experimental methods are used to quantify these effects?
- Methodology : Hydration kinetics can be tracked via isothermal calorimetry to measure heat evolution rates, complemented by Raman spectroscopy for in-situ phase identification (e.g., ettringite vs. monosulfate formation). X-ray diffraction (XRD) and thermogravimetric analysis (TGA) are critical for confirming phase transitions over time .
- Key Insight : Increasing sulfate content accelerates ettringite (AFt) formation within minutes, but excess sulfate delays monosulfate (AFm) conversion and alters reaction pathways .
Q. What experimental approaches effectively track ettringite formation and stability in calcium aluminate-sulfate systems?
- Methodology : Use Raman spectroscopy for real-time monitoring of sulfate-aluminate interactions, paired with XRD to validate crystalline products. For stability assessment, long-term aging studies (28+ days) with SEM/EDS can reveal microstructural changes and ettringite-to-monosulfate conversion .
- Key Insight : Ettringite stability is pH-dependent; carbonation risks must be mitigated by excluding CO₂ during experiments .
Q. How does the type of calcium sulfate (e.g., gypsum, hemihydrate, anhydrite) affect early strength development in ternary systems (Portland cement-calcium aluminate cement-calcium sulfate)?
- Methodology : Compare compressive strength (ASTM C109) and setting time (Vicat needle) across systems with varying sulfate sources. Calorimetry and XRD quantify hydration rates and phase assemblages .
- Key Insight : Hemihydrate accelerates ettringite formation, enhancing early strength, while anhydrite requires higher calcium aluminate cement content due to slower dissolution .
Advanced Research Questions
Q. How can contradictory data on limestone additives’ impact on phase evolution in calcium aluminate-sulfate systems be resolved?
- Methodology : Combine thermodynamic modeling (e.g., GEMS software) with experimental data (XRD, TGA) to predict phase stability (e.g., carboaluminate vs. ettringite). Porosity analysis (mercury intrusion porosimetry) links phase changes to mechanical properties .
- Key Insight : Limestone reacts preferentially with aluminate phases, forming carboaluminates that compete with sulfate phases, reducing total porosity but potentially lowering strength .
Q. What methodologies enable the substitution of sulfate with chromate/selenate in ettringite structures for environmental remediation?
- Methodology : Synthesize chromate/selenate analogues via controlled hydration of C₃A in anion-rich solutions. Use ICP-OES to monitor anion removal efficiency and PXRD/FTIR to confirm structural analogues of ettringite (e.g., Ca₆[Al(OH)₆]₂(CrO₄)₃·26H₂O) .
- Key Insight : Chromate-substituted monosulfate phases exhibit similar layered structures to AFm, enabling hazardous anion immobilization .
Q. How can thermodynamic modeling predict hydration products in systems with variable additives (e.g., limestone, fly ash)?
- Methodology : Apply phase equilibrium calculations (e.g., using PHREEQC) to simulate the stability of ettringite, monosulfate, and carboaluminates under varying Al₂O₃/SO₃ ratios. Validate with experimental XRD/TGA data .
- Key Insight : High sulfate-to-aluminate ratios favor ettringite, while limestone additives shift equilibria toward carboaluminate phases .
Q. What experimental strategies mitigate delayed ettringite formation (DEF) and its expansion effects in calcium aluminate systems?
- Methodology : Accelerate DEF via thermal curing (70–90°C), then monitor expansion (ASTM C157) and microcracking (SEM). Use sulfate-resistant blends with low C₃A content or supplementary cementitious materials (SCMs) to limit reactive alumina .
- Key Insight : DEF-driven expansion correlates with internal crystallization pressure; reducing sulfate availability or using SCMs (e.g., slag) minimizes damage .
Q. How do computational models integrate diffusion-reaction kinetics to predict sulfate attack in calcium aluminate-based materials?
- Methodology : Develop finite-element models coupling Fickian sulfate diffusion with chemical reaction rates (e.g., ettringite formation). Validate using expansion data and micro-CT imaging to map crack propagation .
- Key Insight : Model accuracy depends on w/c ratio, porosity, and calcium aluminate availability; pH control in testing solutions is critical .
Q. What synthesis parameters optimize calcium aluminate powders for tailored reactivity in sulfate-rich environments?
- Methodology : Vary calcination temperature (1200–1400°C) and precursor ratios (CaO/Al₂O₃) during ethanol thermal decomposition. Characterize reactivity via dissolution kinetics (ICP-MS) and hydration product assembly (XRD) .
- Key Insight : Higher Al₂O₃ content increases amorphous phase formation, enhancing reactivity with sulfates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
